Product packaging for Oxidopamine(Cat. No.:CAS No. 1199-18-4)

Oxidopamine

Cat. No.: B193587
CAS No.: 1199-18-4
M. Wt: 169.18 g/mol
InChI Key: DIVDFFZHCJEHGG-UHFFFAOYSA-N
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Description

Historical Trajectory of Oxidopamine in Neuroscience Research

The scientific journey of this compound began with its first description in 1959. wikipedia.org However, its profound impact on neuroscience was not realized until nearly a decade later. A pivotal moment occurred in 1968 when Urban Ungerstedt demonstrated that intracerebral injections of this compound could induce degeneration of the nigrostriatal pathway, a key component of the brain's motor system. elsevier.esjove.com This discovery was a significant breakthrough, as it provided a method to selectively target and eliminate specific neuron populations.

Following this, the work of Ungerstedt and his colleague Gordon Arbuthnott in 1970 introduced a quantitative animal model using this compound. lu.sesfn.org They established that unilateral lesions induced by 6-OHDA in the rat brain resulted in quantifiable motor asymmetries, such as rotational behavior when stimulated with drugs like amphetamine. lu.sesfn.orgresearchgate.net This model, which has become a standard in the field, allowed researchers for the first time to reliably mimic the dopaminergic neuron loss characteristic of Parkinson's disease and to quantify the resulting functional deficits. lu.sesfn.orgresearchgate.net Since these pioneering studies, this compound has been widely adopted to create animal models for Parkinson's disease and other neurological conditions, including attention-deficit hyperactivity disorder and Lesch-Nyhan syndrome. wikipedia.orgresearchgate.net

Conceptualization of this compound as a Monoaminergic Neurotoxin in Experimental Paradigms

This compound is classified as a monoaminergic neurotoxin due to its selective destructive capability against neurons that produce and utilize monoamines, particularly dopamine (B1211576) and noradrenaline. wikipedia.org Its mechanism of action is rooted in its structural similarity to dopamine, which allows it to be taken up into catecholaminergic neurons through their native dopamine (DAT) and noradrenaline transporters. jove.commdpi.comanilocus.com Because this compound is a hydrophilic molecule, it cannot cross the blood-brain barrier and must be administered via direct intracerebral injection into specific brain regions. jove.comfrontiersin.org

Once inside the neuron, this compound accumulates in the cytosol and exerts its toxicity through several processes. frontiersin.orgnrf.com.au It undergoes rapid auto-oxidation, a process that generates highly reactive and damaging molecules, including hydrogen peroxide, superoxide (B77818) radicals, and other reactive oxygen species (ROS). anilocus.comfrontiersin.orgjneurosci.org This surge in oxidative stress overwhelms the cell's antioxidant defenses, leading to widespread cellular damage. anilocus.comjneurosci.org Furthermore, this compound has been shown to inhibit key components of the mitochondrial electron transport chain, specifically Complex I and Complex IV, which impairs cellular energy production and further enhances ROS generation. jneurosci.org The combination of these effects triggers apoptotic, or programmed cell death, pathways, ultimately leading to the demise of the neuron. researchgate.netfrontiersin.org This selective neurotoxicity is the foundation of its use in creating targeted lesions for research. anilocus.com

Foundational Role of this compound in Neurodegenerative Disease Modeling

The primary application of this compound in research is the creation of animal models that replicate the neurodegeneration seen in Parkinson's disease (PD). wikipedia.org Since the initial models developed by Ungerstedt, the unilateral 6-OHDA lesion in rodents has become a cornerstone of PD research. sfn.orgfrontiersin.orgnih.gov By injecting the neurotoxin into brain areas such as the substantia nigra pars compacta (SNc), the medial forebrain bundle (MFB), or the striatum, researchers can induce a predictable and dose-dependent loss of dopaminergic neurons. mdpi.comfrontiersin.orgfrontiersin.org

These models reproduce many of the key pathological features of PD, most notably the degeneration of the nigrostriatal dopamine system. lu.sefrontiersin.org The extent and speed of this degeneration can be controlled by the injection site; for instance, injection into the MFB causes a rapid and near-complete loss of dopamine neurons, while striatal injections lead to a more gradual, retrograde degeneration over several weeks. mdpi.comfrontiersin.orgfrontiersin.org This allows for the study of the disease at different stages, from early, prodromal phases to more advanced motor impairment. mdpi.comfrontiersin.org

The resulting motor deficits, such as asymmetric turning behavior (rotations) in response to drugs like apomorphine (B128758) or amphetamine, provide a robust and quantifiable measure of the lesion's severity and the functional consequences of dopamine depletion. researchgate.netfrontiersin.org These this compound-based models have been instrumental in investigating the pathophysiology of Parkinson's disease, screening potential neuroprotective and neurorestorative therapies, and testing treatments for motor complications like L-DOPA-induced dyskinesia. jove.comlu.se

FeatureDescriptionKey Research Findings
Discovery First described in 1959; neurotoxic potential established in 1968. wikipedia.orgUngerstedt (1968) demonstrated that 6-OHDA induces degeneration of the nigrostriatal pathway. elsevier.esjove.com
Mechanism Selective uptake by dopamine and noradrenaline transporters. jove.commdpi.comInduces cell death via oxidative stress (ROS production) and mitochondrial dysfunction (inhibition of Complex I & IV). anilocus.comjneurosci.org
Application Creation of animal models for neurodegenerative diseases, primarily Parkinson's disease. wikipedia.orgnih.govUnilateral lesions cause quantifiable motor deficits (e.g., rotational behavior), allowing for the study of disease progression and therapeutic interventions. lu.seresearchgate.net
Administration Requires direct intracerebral stereotaxic injection as it does not cross the blood-brain barrier. jove.comfrontiersin.orgInjection site (e.g., striatum, MFB, SNc) determines the rate and extent of neuronal loss, modeling different disease stages. mdpi.comfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B193587 Oxidopamine CAS No. 1199-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-aminoethyl)benzene-1,2,4-triol
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InChI

InChI=1S/C8H11NO3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4,10-12H,1-2,9H2
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InChI Key

DIVDFFZHCJEHGG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CCN
Source PubChem
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Molecular Formula

C8H11NO3
Record name 6-HYDROXYDOPAMINE
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Related CAS

28094-15-7 (hydrochloride), 636-00-0 (hydrobromide)
Record name Oxidopamine [USAN:INN]
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DSSTOX Substance ID

DTXSID0036768
Record name 6-Hydroxydopamine
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Molecular Weight

169.18 g/mol
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Physical Description

6-hydroxydopamine is a solid. Used as a pharmacological agent., Solid
Record name 6-HYDROXYDOPAMINE
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Record name 6-Hydroxydopamine
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CAS No.

1199-18-4
Record name 6-HYDROXYDOPAMINE
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Record name 6-Hydroxydopamine
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Record name Oxidopamine [USAN:INN]
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Record name 6-Hydroxydopamine
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Record name Oxidopamine
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Record name OXIDOPAMINE
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Record name 6-Hydroxydopamine
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Melting Point

232 °C
Record name 6-Hydroxydopamine
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Mechanisms of Oxidopamine Neurotoxicity

Selective Neuronal Uptake and Intracellular Accumulation

The neurotoxin oxidopamine, also known as 6-hydroxydopamine (6-OHDA), selectively targets and damages catecholaminergic neurons. This selectivity is primarily due to its structural resemblance to endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862), allowing it to be recognized and transported into these specific neurons by their respective transporter proteins.

Dopamine Transporter (DAT) Mediated Internalization

This compound's neurotoxic effect on dopaminergic neurons is initiated by its uptake into the cell via the dopamine transporter (DAT). elsevier.es The DAT is a protein located on the presynaptic membrane of dopaminergic neurons, responsible for clearing dopamine from the synaptic cleft. wikipedia.orgnih.gov Due to its high affinity for the DAT, this compound is actively transported into these neurons, leading to its accumulation within the cell. taylorandfrancis.com This process of internalization is a critical step, as the toxic effects of this compound are largely dependent on its intracellular concentration. The transport of this compound by DAT is a key mechanism that underlies its use in creating experimental models of Parkinson's disease, which is characterized by the loss of dopaminergic neurons. elsevier.esnih.gov

Noradrenaline Transporter (NET) Mediated Internalization

In addition to its uptake by DAT, this compound is also a substrate for the noradrenaline transporter (NET). taylorandfrancis.comwikipedia.org The NET is responsible for the reuptake of norepinephrine into noradrenergic neurons. wikipedia.org The structural similarities between this compound and norepinephrine allow for its recognition and transport by NET, leading to its accumulation in noradrenergic neurons and subsequent neurotoxicity. taylorandfrancis.comnih.gov This dual uptake mechanism explains why this compound can damage both dopaminergic and noradrenergic systems. taylorandfrancis.comnih.gov The ability of NET to also transport dopamine highlights the overlapping substrate specificities of these transporters. wikipedia.orgbiorxiv.org

Pharmacological Strategies for Achieving Dopaminergic Selectivity

To create more specific models of dopaminergic neurodegeneration, as seen in Parkinson's disease, researchers often employ pharmacological strategies to limit this compound's effects to dopaminergic neurons. taylorandfrancis.com This is typically achieved by pre-treating with a selective NET inhibitor, such as desipramine (B1205290) or nortriptyline. taylorandfrancis.com These drugs block the NET, preventing the uptake of this compound into noradrenergic neurons, while having a lower affinity for DAT. taylorandfrancis.com This allows this compound to be selectively transported into dopaminergic neurons, resulting in a more targeted lesion of the nigrostriatal pathway. taylorandfrancis.com This approach is a standard method for inducing selective dopaminergic neuron loss in animal models. taylorandfrancis.com

Oxidative Stress Induction and Reactive Species Generation

Once inside the neuron, this compound exerts its toxic effects primarily by inducing severe oxidative stress. researchgate.net This is a consequence of its chemical instability and its interaction with molecular oxygen.

Auto-oxidation and Formation of Reactive Oxygen Species (ROS)

This compound readily undergoes auto-oxidation, a non-enzymatic reaction with oxygen, to form highly reactive molecules. researchgate.netwikipedia.org This process generates several reactive oxygen species (ROS), including the superoxide (B77818) radical (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). taylorandfrancis.comresearchgate.net These ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA. taylorandfrancis.comresearchgate.net The rapid generation of these species overwhelms the neuron's antioxidant defense systems, leading to a state of oxidative stress and ultimately, cell death. researchgate.netresearchgate.net This auto-oxidation and subsequent ROS production are considered a major molecular mechanism behind this compound's neurotoxicity. researchgate.net

A significant product of this compound's auto-oxidation is hydrogen peroxide (H₂O₂). researchgate.netwikipedia.orgnih.gov The process begins with the formation of the superoxide radical, which is then converted to H₂O₂. researchgate.net While H₂O₂ is a relatively stable ROS, it can be converted into the extremely reactive hydroxyl radical via the Fenton reaction, especially in the presence of iron. The production of H₂O₂ is a critical step in the cascade of oxidative damage initiated by this compound. nih.gov Studies have shown that the neurotoxicity of this compound is closely linked to the generation of H₂O₂ and other ROS. nih.govtjpr.org

Superoxide Radical (•O2-) Formation

This compound is an unstable compound that readily undergoes auto-oxidation at physiological pH. karger.com This process involves the reaction of this compound with molecular oxygen, leading to the formation of a superoxide radical (•O2-) and a semiquinone radical. karger.comaginganddisease.org The superoxide radical is a key intermediate in the cascade of oxidative stress induced by this compound. karger.comresearchgate.net This non-enzymatic reaction is a significant source of the initial oxidative burst following exposure to the neurotoxin. karger.com The generation of superoxide radicals has been demonstrated in various experimental models, where their production is a critical step in the subsequent cell death pathways. researchgate.netspandidos-publications.com

Hydroxyl Radical (•OH-) Generation

The superoxide radicals generated from this compound auto-oxidation can be converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase (SOD). okayama-u.ac.jp Hydrogen peroxide, in the presence of transition metals like iron (Fe²⁺), can then undergo the Fenton reaction to produce the highly reactive and damaging hydroxyl radical (•OH-). karger.commdpi.com The generation of hydroxyl radicals is considered a major contributor to the neurotoxic effects of this compound. karger.comresearchgate.net Studies have shown a significant increase in hydroxyl radical formation in the striatum of rats following the administration of this compound. nih.govresearchgate.net The potentiation of hydroxyl radical production by iron highlights the role of this metal in exacerbating this compound-induced toxicity. researchgate.net The damaging effects of these radicals include lipid peroxidation, protein modification, and DNA damage, ultimately leading to neuronal death. karger.comnih.gov

Monoamine Oxidase (MAO) Dependent Metabolite Formation

Once inside the neuron, this compound can be metabolized by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane that is responsible for the degradation of monoamines. wikipedia.orgnih.govwikipedia.org Both isoforms, MAO-A and MAO-B, can metabolize dopamine and are implicated in the processing of this compound. nih.govwikipedia.org The enzymatic action of MAO on this compound produces hydrogen peroxide (H₂O₂) as a byproduct. medchemexpress.commdpi.com This H₂O₂ adds to the pool generated by auto-oxidation, further contributing to the formation of hydroxyl radicals and subsequent oxidative stress. medchemexpress.comkarger.com The involvement of MAO in this compound's toxicity is a key aspect of its mechanism, linking enzymatic metabolism directly to the generation of cytotoxic reactive oxygen species. medchemexpress.commdpi.com

Quinone Formation and Covalent Protein Modification

The oxidation of this compound, both through auto-oxidation and enzymatic processes, leads to the formation of highly reactive p-quinone species. wikipedia.orgscienceopen.com These quinones are electrophilic molecules that can readily react with nucleophilic groups on cellular macromolecules, particularly proteins. wikipedia.orgrsc.org

Adduction to Cysteine Thiols

A primary target for the reactive quinones derived from this compound are the sulfhydryl (thiol) groups of cysteine residues in proteins. scienceopen.comrsc.orgnih.gov The cysteine thiol is a strong nucleophile that can form covalent adducts with the quinone, a process known as S-cysteinylation. okayama-u.ac.jpnih.gov This covalent modification can irreversibly alter the structure and function of proteins. okayama-u.ac.jpnih.gov Many enzymes and structural proteins rely on cysteine residues for their catalytic activity or for maintaining their proper conformation. okayama-u.ac.jp The adduction of the this compound quinone to these critical thiol groups can lead to protein inactivation and loss of function. nih.govnih.gov Research has demonstrated that the formation of these protein adducts is a significant contributor to the neurotoxicity of this compound. scienceopen.comnih.gov

Functional Impact on Protein Disulfide Isomerase (PDI) Activity

One of the critical protein targets of this compound-derived quinones is protein disulfide isomerase (PDI). scienceopen.comnih.gov PDI is an enzyme primarily located in the endoplasmic reticulum that plays a crucial role in protein folding by catalyzing the formation and rearrangement of disulfide bonds. wikipedia.orgnih.gov Functional PDI is essential for maintaining protein homeostasis (proteostasis). nih.gov Studies have shown that this compound can inactivate PDI. scienceopen.comnih.gov This inactivation is thought to occur through the covalent modification of cysteine residues within PDI's active sites by the this compound quinone. scienceopen.comnih.gov The loss of PDI activity disrupts proper protein folding, leading to the accumulation of misfolded proteins and endoplasmic reticulum stress, which can trigger apoptotic cell death pathways. nih.govnih.gov The inhibition of PDI represents a key mechanism by which this compound-induced quinone formation contributes to neuronal demise. scienceopen.comnih.gov

Mitochondrial Dysfunction and Bioenergetic Collapse

Mitochondria are central to the neurotoxic effects of this compound. mdpi.com The compound and its metabolites directly and indirectly impair mitochondrial function, leading to a catastrophic failure of cellular energy production and an amplification of oxidative stress. mdpi.commdpi.com this compound has been shown to inhibit complexes of the mitochondrial electron transport chain (ETC). wikipedia.orgjneurosci.org This inhibition disrupts the flow of electrons, leading to a decrease in ATP synthesis and a collapse of the mitochondrial membrane potential. medchemexpress.commdpi.com The disruption of the ETC also increases the leakage of electrons, which can react with oxygen to form more superoxide radicals, thus creating a vicious cycle of oxidative stress and mitochondrial damage. mdpi.commdpi.com The impairment of mitochondrial respiration results in a bioenergetic collapse, where the neuron is unable to meet its energy demands, ultimately leading to cell death. frontiersin.orgnih.gov

FindingAffected ProcessConsequence
Decreased oxidative phosphorylation in striatum nih.govMitochondrial RespirationImpaired ATP production
Decreased oxygen flux related to ATP-synthase nih.govATP SynthesisBioenergetic failure
Increased peroxide production in hippocampus nih.govRedox HomeostasisHeightened oxidative stress
Compensatory increase in oxygen flux in cortex nih.govMitochondrial RespirationRegional differences in response
Abolishment of effects by N-acetylcysteine nih.govOxidative StressImplication of ROS in mitochondrial damage

Direct Inhibition of Mitochondrial Respiratory Chain Complexes (Complex I, Complex IV)

A primary mechanism of this compound's toxicity is its direct inhibition of the mitochondrial respiratory chain, a critical pathway for cellular energy production. wikipedia.orgnih.gov Research has demonstrated that this compound is a potent inhibitor of both Complex I (NADH dehydrogenase) and Complex IV (cytochrome c oxidase) of the electron transport chain. wikipedia.orgnih.govmdpi.comnih.gov

Studies have shown that this compound itself, rather than its oxidation products, is responsible for this inhibition. nih.govnih.gov The inhibition of these crucial enzyme complexes disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of damaging reactive oxygen species (ROS). wikipedia.orgmdpi.com This bioenergetic failure and oxidative stress contribute significantly to neuronal demise. plos.org

Mitochondrial Complex Effect of this compound IC50 Value Reference
Complex I (NADH dehydrogenase)Inhibition~10.5 µM nih.gov
Complex IV (cytochrome c oxidase)Inhibition~34 µM nih.gov

Mitochondrial Outer Membrane Permeabilization (MOMP)

This compound triggers mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic pathway of apoptosis, often considered the "point of no return" in this cell death process. nih.govresearchgate.netmimetech.eu MOMP leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov

This release is a key event in the apoptotic cascade. In response to this compound, the pro-apoptotic protein Bax translocates from the cytosol to the mitochondria, facilitating MOMP. nih.gov Furthermore, this compound induces the expression of the BH3-only protein PUMA, which also plays a crucial role in this process. nih.gov The release of cytochrome c, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. selleckchem.com Studies have shown that this compound treatment leads to a decrease in mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and a precursor to MOMP. selleckchem.commedchemexpress.commedchemexpress.com

Neuroinflammatory Cascade Activation

In addition to its direct effects on mitochondria, this compound instigates a robust neuroinflammatory response, further exacerbating neuronal damage. This inflammatory cascade involves the activation of key enzymes, the production of inflammatory mediators, and the activation of glial cells. elsevier.esfrontiersin.org

Cyclooxygenase-2 (COX-2) Activation and Prostaglandin (B15479496) Synthesis

This compound has been shown to induce the expression and nuclear translocation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. clinisciences.commedchemexpress.commedchemexpress.comnih.gov The activation of COX-2 leads to the synthesis of prostaglandins, most notably prostaglandin E2 (PGE2). medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com This increase in PGE2 production contributes to the inflammatory environment and subsequent neuronal injury. nih.gov Research has demonstrated that inhibiting COX-2 can suppress the production of PGE2 triggered by this compound. nih.gov

Pro-inflammatory Cytokine and Chemokine Secretion

The inflammatory response triggered by this compound also involves the increased production and secretion of pro-inflammatory cytokines. nih.gov A key cytokine implicated in this compound-induced neuroinflammation is interleukin-1β (IL-1β). clinisciences.commedchemexpress.commedchemexpress.com Studies have shown a significant upregulation of IL-1β in neuronal cell lines following exposure to this compound. medchemexpress.commedchemexpress.com This surge in pro-inflammatory cytokines amplifies the inflammatory cascade, contributing to a cycle of neurodegeneration. mdpi.com

Glial Cell Activation Dynamics (Astrocytes, Microglia)

Glial cells, including astrocytes and microglia, are key players in the brain's immune response and are significantly impacted by this compound. frontiersin.orgnih.gov this compound exposure leads to the activation of both microglia and astrocytes. scielo.brdovepress.com Activated microglia and reactive astrocytes release a variety of substances, including pro-inflammatory cytokines and reactive oxygen species, which can be toxic to neurons. frontiersin.orgnih.gov

Following a striatal injection of this compound, researchers have observed astroglial and microglial reactions, characterized by an increase in the number and size of these cells in the affected brain regions. scielo.br While this glial response can have protective aspects, such as clearing cellular debris, a prolonged and excessive activation contributes to the neuroinflammatory environment and accelerates the degeneration of dopaminergic neurons. nih.govnih.gov

Mechanisms of Programmed Cell Death

The culmination of mitochondrial dysfunction and neuroinflammation induced by this compound is the initiation of programmed cell death, primarily through apoptosis and, as more recent evidence suggests, ferroptosis. researchgate.net

Apoptosis, or programmed cell death, is a well-documented outcome of this compound exposure. selleckchem.comjneurosci.org The process is characterized by a cascade of events including the activation of caspases (caspase-3, -8, and -9), DNA fragmentation, and the formation of apoptotic bodies. medchemexpress.commedchemexpress.com The release of cytochrome c from the mitochondria following MOMP is a key trigger for the activation of the caspase cascade. nih.gov Studies have shown that general caspase inhibitors can block this compound-induced neurotoxicity, confirming the role of apoptosis. jneurosci.orgnih.gov

More recently, ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, has been implicated in this compound-induced neurotoxicity. nih.govnih.gov Research has shown that this compound can induce ferroptosis in dopaminergic cells. nih.gov This process appears to be mediated, at least in part, by the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway. nih.govresearchgate.net

Cell Death Pathway Key Mediators Experimental Observations Reference
ApoptosisCaspase-3, -8, -9, Bax, PUMA, Cytochrome cIncreased caspase activity, Bax translocation, PUMA induction, cytochrome c release nih.govmedchemexpress.commedchemexpress.com
FerroptosisIron, Lipid Peroxidation, GPX4Inhibition of GPX4 expression nih.govresearchgate.net

Apoptosis Induction and Execution Pathways

Apoptosis, or programmed cell death, is a critical mechanism in this compound-induced neurotoxicity. jneurosci.orgnih.gov This process is characterized by distinct morphological and biochemical features, including nuclear fragmentation and the activation of specific enzymes. nih.gov

Caspase-3 Activation: A key executioner in the apoptotic cascade is Caspase-3. nih.govturkjps.org Research has demonstrated that exposure of neuronal cells to this compound leads to the activation of Caspase-3. nih.govresearchgate.netmdpi.com This activation is a pivotal step, as Caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the orchestrated dismantling of the cell. turkjps.org Studies using neuronal-like PC12 cells have shown that this compound induces the cleavage of pro-caspase-3 into its active form. nih.gov The inhibition of caspase activity has been shown to block this compound-induced neurotoxicity, underscoring its central role in this process. jneurosci.org

The Bcl-2 Family's Role: The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of the intrinsic, or mitochondrial, pathway of apoptosis. turkjps.orgmdpi.com This family consists of both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. turkjps.orgmdpi.com The balance between these opposing factions dictates the cell's fate. In the context of this compound toxicity, a shift in this balance towards pro-apoptotic members is observed. researchgate.netmdpi.com this compound exposure has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax. researchgate.netmdpi.com This altered Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from the mitochondria, a key step in initiating the caspase cascade. mdpi.commdpi.com

Key ProteinFunction in ApoptosisEffect of this compound ExposureSupporting Evidence
Caspase-3Executioner caspase, cleaves cellular substratesActivated (cleaved) nih.govresearchgate.netmdpi.com
Bcl-2Anti-apoptotic, prevents mitochondrial pore formationExpression is decreased researchgate.netmdpi.com
BaxPro-apoptotic, promotes mitochondrial pore formationExpression is increased researchgate.netmdpi.com

Exploration of Other Cell Death Modalities

While apoptosis is a prominent feature of this compound neurotoxicity, evidence suggests the involvement of other cell death pathways, including necrosis and autophagy. scienceopen.complos.org

Autophagy: Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins. scienceopen.com Its role in this compound toxicity is complex and appears to be context-dependent, potentially having both pro-survival and pro-death functions. scienceopen.com Some studies indicate that this compound treatment leads to an increase in autophagic markers, and that inhibition of autophagy can protect against neuronal death. scienceopen.comnih.gov This suggests that in some circumstances, excessive autophagy can contribute to cell demise. scienceopen.com However, other research points to a potential protective role for autophagy in clearing damaged components. nih.gov The interplay between apoptosis and autophagy is intricate, with shared regulatory proteins like Bcl-2. nih.gov

Endoplasmic Reticulum (ER) Stress Response and Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. frontiersin.org The accumulation of misfolded or unfolded proteins in the ER lumen leads to a condition known as ER stress, which in turn activates a set of signaling pathways collectively called the Unfolded Protein Response (UPR). frontiersin.orgmdpi.commdpi.comaginganddisease.orgnih.gov

Exposure to this compound has been shown to induce a significant ER stress response in neuronal cells. mdpi.comnih.govnih.govjneurosci.org The UPR is initiated by three main ER-resident transmembrane proteins: PERK, IRE1, and ATF6. frontiersin.orgmdpi.com Under conditions of ER stress, these sensors become activated. frontiersin.orgmdpi.com

Studies have demonstrated that this compound treatment leads to the phosphorylation and activation of key UPR kinases, PERK and IRE1α. nih.govnih.govjneurosci.org Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis while selectively promoting the translation of certain stress-responsive transcription factors like ATF4. nih.gov Activated IRE1α, on the other hand, mediates the splicing of XBP1 mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation. frontiersin.orgmdpi.com

While the initial phase of the UPR is adaptive and aims to restore ER homeostasis, prolonged or severe ER stress can trigger apoptosis. aginganddisease.org This pro-apoptotic switch is often mediated by the upregulation of the transcription factor CHOP (C/EBP-homologous protein), a downstream target of the PERK pathway. mdpi.com The IRE1/JNK signaling pathway is another arm of the UPR that can contribute to apoptosis. mdpi.com The finding that neurons with a compromised UPR are more susceptible to this compound highlights the critical role of ER stress in the neurotoxic process. nih.govjneurosci.org

UPR Sensor/EffectorFunction in ER StressEffect of this compound ExposureSupporting Evidence
PERKER stress sensor, phosphorylates eIF2αPhosphorylated (activated) nih.govnih.govjneurosci.org
IRE1αER stress sensor, splices XBP1 mRNAPhosphorylated (activated) nih.govnih.govjneurosci.org
ATF6ER stress sensor, translocates to the Golgi for activationActivated frontiersin.orgaginganddisease.org
CHOPPro-apoptotic transcription factorUpregulated mdpi.com
XBP1sTranscription factor for UPR target genesInduced mdpi.comnih.gov

Animal Models of Oxidopamine Induced Neurodegeneration

Comprehensive Overview of Oxidopamine-Based Preclinical Models

The this compound model is a cornerstone of Parkinson's disease research, allowing scientists to investigate the disease's pathology and test potential therapeutic interventions. nih.gov Since this compound does not cross the blood-brain barrier, it must be administered directly into the brain via stereotaxic surgery. nih.govmdbiosciences.com This targeted approach allows for precise lesioning of specific dopaminergic pathways.

Rodent Models (Rats, Mice) in this compound Research

Rats and mice are the most commonly used species in this compound research due to their well-characterized neuroanatomy, established behavioral tests, and cost-effectiveness. jove.comyoutube.com The unilateral 6-OHDA lesion model is particularly prevalent, where the neurotoxin is injected into one hemisphere of the brain. This creates a model where the unlesioned hemisphere can serve as an internal control, reducing inter-animal variability. mdbiosciences.comresearchgate.net

In rats, intranigral injections of this compound have been shown to cause a significant reduction in striatal dopamine (B1211576) levels. nih.govresearchgate.net Studies have demonstrated that these lesions can lead to both motor and non-motor deficits, including depressive-like behaviors such as anhedonia and behavioral despair, which are correlated with the extent of dopamine depletion in the striatum and alterations in hippocampal serotonin (B10506) levels. nih.gov Furthermore, these models have been used to study the role of the central dopaminergic system in other physiological processes, with research indicating that 6-OHDA-induced lesions in the substantia nigra can lead to hematological changes, including a decrease in white and red blood cells. journalagent.com

Mouse models of this compound-induced neurodegeneration are also widely used. Research has focused on characterizing the dose-dependent effects of the neurotoxin and the resulting behavioral impairments. nih.govresearchgate.net For instance, unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) in mice can induce a dose-dependent loss of dopaminergic cells in the substantia nigra and fibers in the striatum. nih.govnih.gov These pathological changes are associated with quantifiable behavioral deficits in tasks such as the amphetamine-induced rotation test, stepping test, and cylinder test. nih.gov Recent studies have also begun to explore non-motor symptoms in these mouse models, revealing deficits in tactile sensation. biorxiv.orgbiorxiv.org

Animal ModelLesion SiteKey Research Findings
Rat Substantia Nigra pars compacta (SNpc)Induces depressive-like behaviors correlated with striatal dopamine and hippocampal serotonin reduction. nih.gov Leads to hematological changes, including anemia. journalagent.com
Mouse Medial Forebrain Bundle (MFB)Dose-dependent loss of dopaminergic neurons and striatal fibers. nih.govnih.gov Results in motor impairments measurable by rotation, stepping, and cylinder tests. nih.gov Can induce deficits in sensory behaviors. biorxiv.orgbiorxiv.org
Mouse StriatumCauses a more chronic and partial loss of SNc dopamine neurons, which may better mimic the progression of Parkinson's disease. researchgate.netfrontiersin.org

Application in Other Mammalian Species (e.g., Non-Human Primates)

While rodent models are invaluable, non-human primates (NHPs), such as common marmosets, vervets, and macaque monkeys, are also used in this compound research to create models that more closely resemble human Parkinson's disease. nih.govoup.com The neuroanatomical and behavioral complexity of NHPs provides a crucial platform for evaluating novel therapeutic strategies, including cell-based therapies. nih.govnih.gov

In NHPs, this compound is stereotaxically injected into the striatum, substantia nigra, or medial forebrain bundle to induce unilateral motor impairments. nih.gov The severity and time course of the resulting parkinsonism depend on the number and location of the injections. oup.com For example, multiple intrastriatal injections of 6-OHDA in common marmosets have been used to create a progressive model of the disease. oup.com These NHP models have been instrumental in the development and validation of new treatments for Parkinson's disease. nih.gov

Lesioning Paradigms and Targeted Neural Circuits

The precise targeting of specific neural circuits is a key advantage of the this compound model. The nigrostriatal pathway, which connects the substantia nigra pars compacta with the dorsal striatum, is the primary target in these models due to its central role in motor control and its degeneration in Parkinson's disease.

Nigrostriatal Pathway Lesions

Lesioning the nigrostriatal pathway with this compound is a well-established method for modeling the motor symptoms of Parkinson's disease. nih.govelsevier.es The two most common sites for injection are the substantia nigra pars compacta (SNpc), where the cell bodies of dopaminergic neurons are located, and the medial forebrain bundle (MFB), which contains the axons of these neurons projecting to the striatum.

Direct injection of this compound into the SNpc leads to the rapid degeneration of dopaminergic neurons. mdbiosciences.comjove.com This approach results in a significant and rapid loss of dopamine in the striatum. researchgate.netnih.gov Studies in rats have shown that intranigral 6-OHDA administration can produce a profound loss of tyrosine hydroxylase (TH)-positive cells in the SNpc and a corresponding reduction in striatal TH-immunoreactivity. researchgate.net This lesioning paradigm is effective in producing robust motor deficits and has been used to study the underlying mechanisms of neuronal death and to test neuroprotective strategies. However, it is worth noting that this method often results in a very severe and acute lesion, which may not fully replicate the progressive nature of Parkinson's disease. mdpi.com

Injecting this compound into the MFB results in the transection of the nigrostriatal axons, leading to a retrograde degeneration of the dopaminergic neurons in the SNpc. jove.comfrontiersin.org This method typically produces a more complete and extensive lesion of the nigrostriatal pathway compared to intranigral injections. nih.govnih.gov MFB lesions in both rats and mice have been shown to cause a near-total depletion of striatal dopamine and a profound loss of dopaminergic neurons in the SNpc. jove.comnih.gov

Research comparing MFB and SNpc lesions in mice has indicated that while both cause significant motor impairments, MFB lesions tend to produce a greater deficit. nih.gov Studies have also focused on creating partial lesion models by adjusting the dose of 6-OHDA injected into the MFB, which can mimic the earlier stages of Parkinson's disease. nih.gov These partial lesions are associated with milder, yet quantifiable, behavioral impairments. nih.gov The choice between SNpc and MFB lesioning paradigms often depends on the specific research question, with MFB lesions being favored for creating severe and stable models of advanced Parkinson's disease.

Lesioning ParadigmTargetTypical OutcomeResearch Application
Intranigral (SNpc) Injection Cell bodies of dopaminergic neuronsRapid and significant loss of SNpc neurons and striatal dopamine. researchgate.netnih.govStudying acute neurodegeneration and testing neuroprotective agents.
Medial Forebrain Bundle (MFB) Injection Axons of dopaminergic neuronsMore complete and extensive lesion of the nigrostriatal pathway. nih.govnih.gov Can be titrated to create partial lesions. nih.govModeling advanced Parkinson's disease and creating graded models of neurodegeneration.
Intrastriatal Injections (Caudate-Putamen)

Intrastriatal injections of this compound into the caudate-putamen are a widely utilized method to induce a retrograde degeneration of dopaminergic neurons originating in the substantia nigra pars compacta (SNpc). conductscience.comnih.gov This technique is favored for its ability to produce a more selective lesion of the nigrostriatal dopaminergic system compared to injections in other brain regions. conductscience.com The process involves the stereotactic administration of 6-OHDA directly into the striatum, where it is taken up by the dopamine transporters on the terminals of nigrostriatal neurons. mdpi.com Following uptake, the toxin is transported retrogradely to the neuronal cell bodies in the SNpc, leading to their progressive degeneration and death through mechanisms involving oxidative stress and mitochondrial dysfunction. researchgate.netmdpi.com

This model effectively recapitulates key pathological features of Parkinson's disease, including the loss of striatal dopaminergic terminals and subsequent death of SNpc neurons. researchgate.netnih.gov The extent of the lesion can be modulated, with more subtle, partial lesions being analogous to the early stages of Parkinson's disease. nih.gov Researchers have extensively characterized the behavioral and histological outcomes of this model. For instance, unilateral intrastriatal 6-OHDA injections in mice lead to significant motor deficits, including impairments in balance, fine motor coordination, and voluntary locomotion, as well as a notable asymmetry in forelimb use. mdpi.comnih.gov These motor impairments are accompanied by a significant reduction in tyrosine hydroxylase (TH)-positive fibers in the striatum and a loss of dopaminergic neurons in the SNpc. mdpi.comnih.gov

Key Findings of Intrastriatal 6-OHDA Injections

ParameterObservation in Animal ModelsReference
Neuronal TargetDopaminergic neuron terminals in the caudate-putamen. conductscience.com
Mechanism of ActionRetrograde transport to the substantia nigra pars compacta, leading to neuronal degeneration. conductscience.com
Pathological ConsequenceLoss of tyrosine hydroxylase (TH)-positive fibers in the striatum and dopaminergic neurons in the SNpc. mdpi.comnih.gov
Behavioral DeficitsMotor impairments (balance, coordination, locomotion) and asymmetrical forelimb use. mdpi.comnih.gov

Unilateral versus Bilateral Lesioning Approaches

The choice between unilateral and bilateral administration of this compound depends on the specific research question. Unilateral lesions, where the neurotoxin is injected into one hemisphere of the brain, are a valuable tool for studying motor asymmetry and compensatory mechanisms. mdpi.comnih.gov A significant advantage of the unilateral approach, particularly in mice, is the prevention of the high mortality rate often observed with bilateral lesions. nih.gov This allows for the use of dosages sufficient to induce a clear motor phenotype without severely compromising the animal's well-being. nih.gov

Studies comparing unilateral and bilateral intrastriatal 6-OHDA lesions have revealed interesting insights into the functional coupling of the two nigrostriatal pathways. nih.gov While both unilateral and bilateral lesions can result in a similar degree of dopamine neuron loss in each lesioned hemisphere, the behavioral outcomes can differ significantly. nih.gov Unilaterally lesioned animals often exhibit milder behavioral impairments, suggesting that the intact contralateral nigrostriatal system may provide some compensatory support. nih.gov In contrast, bilaterally lesioned animals can display additional deficits, such as weight loss and reduced general locomotor activity. nih.gov

Bilateral models are particularly useful for studying conditions with symmetrical pathology. For example, a mouse model of Parkinson's disease with bilateral 6-OHDA lesions in the dorsal striatum has been shown to exhibit cognitive apathy-like behavior, specifically a decrease in novelty seeking. mdpi.com

Comparison of Unilateral and Bilateral 6-OHDA Lesioning

FeatureUnilateral LesionBilateral LesionReference
Primary UseModeling motor asymmetry, compensatory mechanisms.Modeling symmetrical pathologies, cognitive deficits. nih.govmdpi.com
Animal ViabilityLower mortality rate, especially in mice.Higher mortality rate can be a concern. nih.gov
Behavioral OutcomesAsymmetrical motor deficits (e.g., rotational behavior), milder impairments due to compensation.Symmetrical motor deficits, potential for additional deficits like weight loss and reduced overall activity. nih.gov
Compensatory MechanismsThe unlesioned hemisphere can provide functional support.Compensatory support from the contralateral hemisphere is absent. nih.gov

Intraventricular Administration Techniques

Intraventricular administration of this compound offers another approach to induce widespread catecholaminergic neurodegeneration. This technique involves injecting the neurotoxin directly into the cerebral ventricles, allowing it to circulate within the cerebrospinal fluid and reach various brain regions. One notable application of this method is the development of a progressive and bilateral rodent model of Parkinson's disease. nih.gov This model utilizes repeated daily intraventricular administration of 6-OHDA in awake rats, which leads to a progressive increase in catalepsy associated with a progressive nigrostriatal dopaminergic deficit. nih.gov This approach is considered a valuable tool for investigating the mechanisms underlying the progression of dopaminergic neurodegeneration. nih.gov Intraventricularly administered 6-OHDA is known to cause an increase in oxidative stress, which damages dopaminergic neurons and disrupts the nigrostriatal pathway. researchgate.net

Modeling Specific Neurological Conditions

Parkinsonian Pathophysiology and Progression

The this compound model is one of the most extensively used animal models in Parkinson's disease research. researchgate.netnih.gov While it does not replicate all the symptoms of the human disease, it effectively reproduces the core cellular processes, including oxidative stress, neurodegeneration, neuroinflammation, and apoptotic neuronal death. nih.govelsevier.esresearchgate.net The selective destruction of dopaminergic neurons in the nigrostriatal pathway by 6-OHDA mimics the hallmark pathology of Parkinson's disease. researchgate.net

The model has been instrumental in studying the mechanisms of neurodegeneration and for evaluating potential therapeutic strategies. researchgate.net For instance, unilateral injection of 6-OHDA into the substantia nigra can result in a dramatic loss of TH-positive cells (up to 94%), which is associated with Parkinson's-like behavioral issues. criver.com Furthermore, intrastriatal 6-OHDA injections lead to a chronic and partial loss of dopaminergic neurons in the substantia nigra, which is similar to the progression seen in Parkinson's disease patients. frontiersin.org

Models of Attention-Deficit Hyperactivity Disorder (ADHD)

Neonatal administration of this compound is a widely used method to create animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). nih.govresearchgate.net Lesioning the dopaminergic system in neonatal rodents with 6-OHDA leads to behavioral and morphological changes that resemble those seen in patients with ADHD. nih.gov These models are based on the hypothesis that deficits in catecholaminergic transmission are a key pathophysiological cause of ADHD. researchgate.net

A mouse model using neonatal 6-OHDA lesions has been shown to exhibit the major ADHD-like symptoms, including hyperactivity, attention deficits, and impulsivity. nih.gov This model also displays some co-existing symptoms like anxiety-like behaviors and cognitive deficits. nih.gov Histological analysis of these models reveals dopamine depletion and abnormalities in cortical regions, further supporting their validity. nih.gov The neonatal 6-OHDA lesioned rat has been a standard model for ADHD research for decades, characterized by a significant and lifelong depletion of dopamine in the striatum. researchgate.net

Models of Lesch-Nyhan Syndrome

Lesch-Nyhan syndrome is a rare genetic disorder characterized by a deficiency in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), leading to uric acid overproduction, severe motor disability, and compulsive self-injurious behavior. nih.govemory.edu A prominent feature of this syndrome is a loss of striatal dopamine. nih.gov

To model the dopaminergic deficit in Lesch-Nyhan syndrome, neonatal rats are treated with intracisternal injections of 6-OHDA. nih.gov This treatment produces a profound and lasting loss of brain dopamine. nih.gov When these lesioned rats reach adulthood, they exhibit an increased susceptibility to self-injurious behavior when challenged with certain drugs, a key feature of the human condition. nih.gov This animal model provides strong evidence that the absence of central dopaminergic neurons is a critical factor in the neurological symptoms of Lesch-Nyhan syndrome. nih.gov Furthermore, studies in a genetic mouse model of the disease have shown that the striatal dopamine systems are more vulnerable to the neurotoxic effects of 6-OHDA. nih.gov

Other Experimental Models for Nervous System Disorders

While extensively used to model Parkinson's disease, the neurotoxic properties of this compound have also been harnessed to create animal models for a range of other nervous system disorders. These models are crucial for investigating the underlying neurobiology and for the preclinical assessment of potential therapeutic strategies. By targeting specific catecholaminergic pathways at different developmental stages, researchers can replicate key symptoms of various neurological and psychiatric conditions.

Attention-Deficit/Hyperactivity Disorder (ADHD)

The neonatal administration of this compound to rodents is a well-established method for modeling ADHD. princeton.eduresearchgate.net Lesioning developing dopaminergic systems in neonatal mice or rats induces a behavioral phenotype that mirrors the core symptoms of ADHD: hyperactivity, inattention, and impulsivity. frontiersin.orgnih.gov

Research using this model has demonstrated that neonatal dopamine depletion leads to significant behavioral and morphological changes that persist into adulthood. nih.gov For instance, mice treated with this compound neonatally exhibit hyperactivity when introduced to a novel environment. nih.gov Their deficits in attention and inhibitory control are quantitatively assessed using specific behavioral paradigms like the 5-choice serial reaction time task (5-CSRTT), where lesioned animals show reduced accuracy and an increase in premature responses. frontiersin.orgnih.gov Furthermore, a disruption in latent inhibition, suggesting a deficit in selective attention, has also been documented. frontiersin.orgnih.gov

The neurobiological basis for these behaviors in the model is a substantial and lasting depletion of dopamine, particularly in the striatum, resulting from the destruction of dopaminergic neurons in the substantia nigra. researchgate.net The model also shows lesser effects on the nucleus accumbens and prefrontal cortex. researchgate.net Histological analyses confirm significant dopamine depletion and subsequent abnormalities in cortical regions, such as the anterior cingulate cortex. nih.gov This model has proven valuable for studying the pathophysiology of ADHD and for testing the efficacy of therapeutic agents. nih.govnih.gov

Lesch-Nyhan Syndrome

The perinatal this compound lesion in rats serves as a valuable model for Lesch-Nyhan disease, a rare genetic disorder characterized by neurological dysfunction, cognitive impairment, and compulsive self-injurious behaviors. nih.gov This animal model successfully replicates two of the most significant clinical features: profound dopamine depletion and the manifestation of self-injury. nih.gov

The discovery and application of this model underscore the critical role of developmental timing in the manifestation of neurological symptoms following a neurotoxic insult. nih.gov Studies using this model have shown that neonatal this compound treatment leads to a massive reduction in striatal dopamine levels. nih.gov This profound dopaminergic denervation is central to the behavioral abnormalities observed, providing a platform to investigate the neurochemical underpinnings of the disease and to explore potential therapeutic interventions aimed at mitigating its devastating symptoms. nih.govnih.gov

Affective Disorders: Anxiety and Depression

This compound-induced lesions are also utilized to model affective disorders such as anxiety and depression, which are often comorbid with neurodegenerative diseases. By inducing degeneration in brain regions implicated in mood regulation, these models allow for the study of the neurochemical basis of these conditions.

Studies have shown that bilateral this compound injections into the substantia nigra pars compacta (SNpc) in rats can produce despair-like behavior, a common measure in models of depression. researchgate.net Furthermore, combining lesions of the SNpc with lesions of the locus coeruleus (LC), the principal site for synthesizing norepinephrine (B1679862), results in distinct anxiety-like behaviors. nih.gov These behaviors are assessed using standardized tests such as the elevated plus maze (EPM). nih.gov The induction of these affective symptoms is linked to the dysregulation of multiple neurotransmitter systems, including dopamine, norepinephrine, and serotonin, in brain areas critical for emotional processing. nih.govresearchgate.net

Cognitive Dysfunction

Cognitive impairment is a feature of many neurodegenerative and psychiatric disorders. This compound models have been instrumental in exploring the role of catecholaminergic systems in learning and memory. Research indicates that bilateral lesions of the SNpc are effective in producing cognitive impairments in rats. researchgate.net

More specific deficits, such as impaired memory acquisition and spatial memory, have been observed in models with combined lesions of both the SNpc and the locus coeruleus. nih.gov The Morris water maze (MWM) is a common behavioral task used in these studies to evaluate spatial learning and memory. nih.gov These findings highlight that the integrity of both dopaminergic and noradrenergic pathways is crucial for normal cognitive function, and their degeneration, as induced by this compound, provides a reliable model for studying the mechanisms of cognitive decline.

Research Findings on this compound-Induced Models of Nervous System Disorders

The following table summarizes key findings from studies using this compound to model various nervous system disorders beyond Parkinson's disease.

Disorder ModelledAnimal ModelThis compound Injection Site(s)Key Behavioral FindingsAssociated Neurochemical Changes
ADHD Neonatal Rat/MouseIntracisternal / StriatumHyperactivity, impulsivity, attention deficits, disrupted latent inhibition. researchgate.netfrontiersin.orgSevere dopamine depletion in the striatum, nucleus accumbens, and prefrontal cortex; Serotoninergic hyperinnervation in the striatum. researchgate.netnih.gov
Lesch-Nyhan Syndrome Perinatal RatIntracisternalSelf-injurious behavior. nih.govProfound and irreversible striatal dopamine depletion. nih.govnih.gov
Anxiety Adult RatSubstantia Nigra pars compacta (SNpc) & Locus Coeruleus (LC)Increased anxiety-like behavior in the elevated plus maze. nih.govDegeneration of dopaminergic (SNpc) and noradrenergic (LC) neurons. nih.gov
Depression Adult RatSubstantia Nigra pars compacta (SNpc)Increased despair-like behavior. researchgate.netDegeneration of tyrosine hydroxylase-immunoreactive neurons in the SNpc. researchgate.net
Cognitive Dysfunction Adult RatSubstantia Nigra pars compacta (SNpc) & Locus Coeruleus (LC)Impaired memory acquisition and spatial memory in the Morris water maze. nih.govCombined loss of dopaminergic and noradrenergic neurons. nih.gov

Neurochemical Alterations Induced by Oxidopamine

Dopaminergic System Dysregulation

The most pronounced effects of oxidopamine are observed within the dopaminergic system, leading to significant dysfunction and degeneration of dopamine-producing neurons.

Striatal and Regional Dopamine (B1211576) Level Depletion

Intracerebral administration of this compound results in a marked and sustained depletion of dopamine, particularly in the striatum, a key region for motor control. wikipedia.org The neurotoxin is taken up by dopamine transporters, leading to the selective destruction of dopaminergic terminals in the striatum and neuronal cell bodies in the substantia nigra pars compacta. wikipedia.org To induce the motor deficits characteristic of Parkinsonism in animal models, a dopamine depletion of approximately 70% in the substantia nigra is typically required. wikipedia.org This profound loss of dopamine disrupts the normal functioning of the basal ganglia circuits that control movement.

Changes in Dopamine Metabolite Profiles (e.g., Homovanillic Acid - HVA)

The depletion of dopamine is mirrored by significant changes in the levels of its metabolites. Homovanillic acid (HVA) is a major final metabolite of dopamine. Following the destruction of dopaminergic neurons by this compound, a substantial decrease in HVA levels is observed in the striatum. This reduction in HVA reflects the diminished synthesis and turnover of dopamine in the affected regions. The ratio of HVA to dopamine is often used as an index of dopamine turnover, and alterations in this ratio are a key indicator of the neurotoxic effects of this compound.

Alterations in Tyrosine Hydroxylase (TH) Expression and Neuronal Integrity

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine and serves as a critical marker for dopaminergic neurons. elsevier.es Exposure to this compound leads to a significant reduction in the number of TH-positive neurons, which is a direct reflection of dopaminergic cell death. elsevier.es This loss of TH expression is a hallmark of the neurodegenerative process initiated by the toxin. Morphological studies have shown that this compound induces dendritic damage, including membrane blebbing, further compromising neuronal integrity. nih.gov

Impact on Dopamine Transporter (DAT) and Vesicular Monoamine Transporter (VMAT2) Expression

This compound gains entry into dopaminergic neurons primarily through the dopamine transporter (DAT). wikipedia.orgelsevier.es Following the lesion, a significant downregulation of DAT expression is observed, which is consistent with the loss of dopaminergic terminals. The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging dopamine into synaptic vesicles for release. This compound-induced neurodegeneration also leads to a decrease in VMAT2 expression, further impairing the storage and release of dopamine in the surviving neurons.

Table 1: Summary of this compound's Effects on the Dopaminergic System

ParameterEffect of this compoundBrain Region Primarily Affected
Dopamine LevelsSevere DepletionStriatum, Substantia Nigra
Homovanillic Acid (HVA)Significant DecreaseStriatum
Tyrosine Hydroxylase (TH)Reduced Expression/Loss of Positive NeuronsSubstantia Nigra
Dopamine Transporter (DAT)Decreased ExpressionStriatum
Vesicular Monoamine Transporter (VMAT2)Decreased ExpressionStriatum

Noradrenergic System Perturbations

While this compound is primarily known for its effects on the dopaminergic system, it also affects other catecholaminergic neurons, including those in the noradrenergic system. wikipedia.org The neurotoxin can be taken up by norepinephrine (B1679862) transporters, leading to the degeneration of noradrenergic neurons. This can result in a depletion of norepinephrine in various brain regions, including the striatum. nih.gov To enhance the selectivity of this compound for dopaminergic neurons in experimental settings, researchers often co-administer a selective norepinephrine reuptake inhibitor to protect noradrenergic terminals. wikipedia.org

Effects on Non-Catecholaminergic Neurotransmitter Systems (e.g., GABAergic, Cholinergic)

The neurotoxic effects of this compound are not entirely confined to catecholaminergic systems. The profound loss of dopaminergic input to the striatum leads to secondary, downstream effects on other neurotransmitter systems, creating a complex neurochemical imbalance.

GABAergic System: In vivo microdialysis studies in rats have shown that a single pulse of this compound in the dorsal striatum can produce a biphasic effect on the extracellular levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. nih.gov These alterations in GABAergic transmission contribute to the dysregulation of basal ganglia circuitry.

Cholinergic System: The dopaminergic denervation of the striatum caused by this compound can lead to hyperactivity of striatal cholinergic neurotransmission. researchgate.net This results in increased levels of acetylcholine, which can contribute to the motor deficits observed in animal models of Parkinson's disease. researchgate.net

Glutamatergic System: Research has indicated that this compound administration can also lead to a delayed release of the excitatory neurotransmitter glutamate (B1630785) in the striatum. nih.gov This increase in glutamate, along with other neurotransmitter changes, can create an excitotoxic environment that may contribute to further neuronal damage. nih.gov

Reactive Oxygen Species (ROS) Levels and Antioxidant Enzyme Activity

The neurotoxicity of this compound is intrinsically linked to its capacity to generate reactive oxygen species (ROS), leading to a state of oxidative stress. This occurs through both the auto-oxidation of the compound and its interaction with cellular enzymatic pathways. The resulting surge in ROS overwhelms the cell's antioxidant defenses, causing widespread damage to essential biomolecules.

The increased production of ROS following this compound exposure leads to the oxidative modification of cellular macromolecules, including proteins and lipids. Protein carbonylation, an irreversible oxidative modification, is a key indicator of protein damage. Research has shown a significant elevation in protein carbonyl levels in the striatum of animals treated with 6-hydroxydopamine (6-OHDA), a common experimental form of this compound. One day after administration, protein carbonyl levels were found to be increased by 144% compared to control animals. nih.gov

Lipid peroxidation, the oxidative degradation of lipids, is another hallmark of this compound-induced oxidative stress. This process can damage cell membranes and generate reactive aldehydes, such as 4-hydroxynonenal (B163490) (HNE). Studies have demonstrated a 90% increase in HNE levels in the striatum of animals one day after receiving a 6-OHDA lesion, indicating substantial lipid damage. nih.gov

Table 1: Changes in Oxidative Stress Markers in the Striatum Following this compound (6-OHDA) Administration

Oxidative Stress MarkerPercentage Increase vs. ControlTime Point
Protein Carbonyl Content144%1 Day Post-Administration
4-Hydroxynonenal (HNE) Levels90%1 Day Post-Administration

In response to the surge in ROS, endogenous antioxidant enzyme systems are modulated. Superoxide (B77818) dismutase (SOD), a critical enzyme in the antioxidant defense system, catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. Following exposure to this compound, a significant decrease in superoxide dismutase levels has been observed. nih.gov This reduction in SOD activity further compromises the cell's ability to neutralize ROS, exacerbating oxidative damage. The diminished capacity of this primary antioxidant defense mechanism contributes to the progressive neurodegenerative effects of this compound.

Molecular Markers of Neuroinflammation

This compound-induced neuronal damage triggers a robust neuroinflammatory response, characterized by the activation of glial cells, namely astrocytes and microglia. This inflammatory process, while initially a protective response, can become chronic and contribute to further neuronal injury.

Astrocytes, a type of glial cell, become reactive in response to neuronal injury, a process known as astrogliosis. This reactive state is characterized by an upregulation of the intermediate filament protein, Glial Fibrillary Acidic Protein (GFAP). Following the administration of 6-OHDA, a marked increase in GFAP expression is observed in the striatum. Quantitative analysis has demonstrated a significant increase in both the optical density and the number of GFAP-immunoreactive cells in the striatum of rats treated with 6-OHDA. nih.gov

Table 2: Changes in GFAP-Immunoreactive Astrocytes in the Striatum Following this compound (6-OHDA) Administration

ParameterControl Group6-OHDA Group
Average Optical Density (/0.01 mm²)11.31 ± 0.4713.50 ± 0.54
Number of GFAP-Positive Cells (/0.01 mm²)14 ± 1.120 ± 0.86

Microglia, the resident immune cells of the central nervous system, are also activated in response to this compound-induced neurodegeneration. Activated microglia can be identified by the expression of specific cell surface markers, such as OX-42 (also known as CD11b/c). Studies have shown an increase in the number of OX-42 positive microglia in brain regions affected by neurotoxins that model Parkinson's disease. This indicates a significant microglial response to the neuronal damage caused by this compound.

Protein Aggregation and Misfolding Phenomena (e.g., Alpha-Synuclein)

A key pathological feature associated with neurodegenerative diseases like Parkinson's disease is the misfolding and aggregation of specific proteins. This compound has been shown to promote the aggregation of alpha-synuclein (B15492655), a protein centrally implicated in the pathogenesis of Parkinson's disease. The oxidative environment created by this compound can induce conformational changes in alpha-synuclein, leading to its misfolding and subsequent aggregation into insoluble fibrils. These protein aggregates can disrupt cellular function and contribute to neuronal death. While the direct quantification of this compound-induced alpha-synuclein aggregation is complex, numerous studies have qualitatively demonstrated this phenomenon, highlighting it as a critical component of this compound's neurotoxic mechanism.

Cellular and Molecular Responses to Oxidopamine

Neuronal Vulnerability and Degeneration Patterns

The neurotoxic impact of oxidopamine is not uniform across all neuronal populations. Instead, a distinct pattern of neuronal vulnerability and subsequent degeneration is observed, with certain types of neurons showing a heightened susceptibility to its effects.

Differential Susceptibility of Specific Neuronal Subpopulations

The primary targets for this compound's neurotoxicity are catecholaminergic neurons, which are characterized by their expression of dopamine (B1211576) transporters (DAT) and norepinephrine (B1679862) transporters (NET). mdpi.com These transporters recognize and actively transport this compound into the neuron. wikipedia.org Once inside, this compound undergoes auto-oxidation, a process that generates highly reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and quinones. wikipedia.org This surge in ROS overwhelms the neuron's natural antioxidant defenses, leading to significant cellular damage, mitochondrial dysfunction, and ultimately, cell death through apoptosis or necrosis. elsevier.es

Dopaminergic neurons located in the substantia nigra pars compacta (SNc) are exceptionally vulnerable to this compound-induced degeneration. eneuro.orgnih.gov This heightened susceptibility is attributed to several factors, including high levels of DAT expression, which facilitates greater uptake of the toxin. oaepublish.com Additionally, the large size of these neurons and their extensive, unmyelinated axonal projections may contribute to their vulnerability. frontiersin.org In contrast, dopaminergic neurons in the ventral tegmental area (VTA) demonstrate a greater resistance to this compound's toxic effects. eneuro.orgnih.gov This relative resilience is linked to lower DAT expression and potentially higher levels of protective molecules. oaepublish.com

Noradrenergic neurons, particularly those in the locus coeruleus, also exhibit significant vulnerability to this compound due to their expression of NET, which also mediates the uptake of the toxin.

Table 1: Differential Neuronal Susceptibility to this compound

Neuronal SubpopulationPrimary TransporterSusceptibility to this compoundKey Contributing Factors
Substantia Nigra pars compacta (SNc) Dopaminergic NeuronsDopamine Transporter (DAT)HighHigh DAT expression, large neuronal size, extensive unmyelinated axons. eneuro.orgoaepublish.comfrontiersin.org
Ventral Tegmental Area (VTA) Dopaminergic NeuronsDopamine Transporter (DAT)Low to ModerateLower DAT expression. eneuro.orgoaepublish.com
Locus Coeruleus Noradrenergic NeuronsNorepinephrine Transporter (NET)HighHigh NET expression.

Non-Dopaminergic Neuronal Effects

While this compound primarily targets catecholaminergic neurons, its effects are not entirely confined to these populations. Research indicates that non-dopaminergic neurons can also be affected, often as a secondary consequence of the initial neurotoxic insult. nih.govjneurosci.org For instance, studies have shown that a significant number of non-dopaminergic neurons can undergo apoptosis following this compound treatment in cell cultures. jneurosci.org In some cases, the degeneration of dopaminergic neurons can trigger adaptive responses in other neuronal populations. For example, in the arcuate nucleus of adult rats, the loss of dopaminergic neurons induced by this compound was accompanied by an increase in the number of neurons expressing individual enzymes involved in dopamine synthesis, suggesting a compensatory mechanism. nih.gov Furthermore, the intense inflammatory response triggered by this compound can create a hostile microenvironment that contributes to the damage of neighboring non-dopaminergic cells, such as serotonergic neurons. pnas.org

Glial Responses and Neuroinflammation

Astrocytic Reactivity and Proliferation

In response to this compound-induced neuronal injury, astrocytes undergo a process known as reactive astrogliosis. frontiersin.orgaginganddisease.org This is characterized by hypertrophy of the cell body and processes, and a significant upregulation of the intermediate filament protein, glial fibrillary acidic protein (GFAP). frontiersin.orgbiorxiv.org While an increase in the number of GFAP-positive cells is observed, recent evidence suggests that this is primarily due to the upregulation of GFAP in existing astrocytes rather than extensive proliferation. frontiersin.org Reactive astrocytes can have both beneficial and detrimental effects. They can provide neuroprotective support by producing antioxidant molecules and releasing neurotrophic factors. biorxiv.org However, chronic and excessive astrogliosis can lead to the formation of a glial scar, which can hinder neuronal repair and regeneration. biorxiv.org

Microglial Activation and Phenotypic Changes

Microglia, the primary immune effector cells of the brain, are rapidly activated in response to this compound. frontiersin.orgnih.gov This activation involves a transformation from a resting, ramified state to an activated, amoeboid morphology. researchgate.net Activated microglia migrate to the site of injury to clear cellular debris from degenerating neurons. researchgate.net

Activated microglia can adopt different functional phenotypes, broadly categorized as M1 (classical) and M2 (alternative) states. nih.gov The M1 phenotype is pro-inflammatory, characterized by the release of cytotoxic molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and reactive oxygen species. frontiersin.orgnih.gov While crucial for clearing debris, a sustained M1 response can exacerbate neuronal damage. researchgate.net Conversely, the M2 phenotype is associated with anti-inflammatory and neuroprotective functions, releasing factors like interleukin-10 (IL-10) and promoting tissue repair. nih.gov The balance between these M1 and M2 phenotypes is a key determinant of the extent of neurodegeneration. nih.gov Studies have shown that microglial activation can precede significant dopaminergic neuron loss, suggesting an early and active role in the degenerative process. researchgate.net

Table 2: Microglial Phenotypes in Response to this compound

Microglial PhenotypeKey FunctionsAssociated Molecules
M1 (Classical Activation)Pro-inflammatory, PhagocytosisTNF-α, IL-1β, Reactive Oxygen Species. frontiersin.orgnih.gov
M2 (Alternative Activation)Anti-inflammatory, Tissue Repair, NeuroprotectionIL-10, Neurotrophic Factors. nih.gov

Interplay between Glial Activation and this compound Cytotoxicity

The relationship between glial activation and this compound-induced neurotoxicity is a complex and often self-perpetuating cycle. The initial neuronal damage caused by the toxin triggers the activation of both astrocytes and microglia. mdpi.com These activated glial cells, particularly M1 microglia, release a barrage of pro-inflammatory and cytotoxic factors that can further enhance the neurotoxic effects of this compound. oaepublish.com

For example, pro-inflammatory cytokines released by activated microglia can stimulate the production of nitric oxide. oaepublish.com This nitric oxide can then react with superoxide radicals generated during the auto-oxidation of this compound to form the highly damaging molecule peroxynitrite, amplifying oxidative stress and neuronal injury. oaepublish.com This ongoing cycle of neuronal death, glial activation, and inflammatory mediator release contributes to the progressive nature of the lesion in this compound-based models of Parkinson's disease. mdpi.comoaepublish.com

Intrinsic Adaptive and Compensatory Neural Mechanisms

Following the neurotoxic insult of this compound, the brain engages several intrinsic mechanisms to adapt and compensate for the loss of dopaminergic neurons. These processes are fundamental to the partial or spontaneous recovery of function observed in animal models.

Axonal Sprouting from Surviving Neurons

In the wake of this compound-induced degeneration of dopaminergic neurons, a notable compensatory mechanism is the sprouting of new axonal branches from the surviving neurons. neurology.org This process, known as axonal sprouting, aims to reinnervate the striatal areas that have lost their dopaminergic input. neurology.orgbrainstorm-cell.com Studies using animal models have demonstrated that this is a significant and regulated response. For instance, in rats with partial lesions of the substantia nigra pars compacta (SNc), the size and complexity of the axonal tree of the remaining neurons increase proportionally to the extent of the lesion. neurology.org This can lead to a dramatic increase in the number of branching points and dopaminergic varicosities per axon. neurology.org This structural plasticity is believed to be a key contributor to the functional recovery seen after such lesions. neurology.orgnih.govbiorxiv.org In fact, a normal density of dopamine terminals in the striatum can be maintained until a substantial percentage (over 60%) of the nigral neurons are lost, highlighting the remarkable compensatory capacity of this sprouting mechanism. oup.com

Neurogenesis in Response to Lesion Induction

The generation of new neurons, or neurogenesis, in the adult brain in response to an this compound-induced lesion is a topic of ongoing research with some conflicting findings. researchgate.net While the adult brain has a limited capacity for neurogenesis, some studies suggest that neurotoxic injury can stimulate this process in specific regions like the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampus. en-journal.orgbiologists.com It has been proposed that dopamine itself plays a role in regulating neural progenitor cells, and its depletion can decrease their numbers. plos.org

Following a unilateral this compound lesion in the SNc, a reduction in cell proliferation has been observed in the ipsilateral SGZ, but not in the contralateral SGZ or the SVZ. plos.org This suggests a potential role for dopaminergic input in hippocampal neurogenesis. researchgate.netplos.org However, other studies have found that while there might be an increase in the number of newly divided cells in the midbrain following a lesion, these cells tend to differentiate into glial cells rather than new dopaminergic neurons. en-journal.org The extent to which functionally integrated new neurons are generated in response to this compound remains an area of active investigation. researchgate.neten-journal.orgfrontiersin.org

Gene Expression Profiling and Transcriptomic Analysis

The use of transcriptomic analysis has provided a comprehensive view of the changes in gene expression that occur in response to this compound. This powerful approach helps to identify the molecular pathways that are disrupted by the neurotoxin and the subsequent neurodegenerative process.

Identification of Differentially Expressed Genes (DEGs) in Specific Brain Regions

The substantia nigra, being the primary target of this compound-induced toxicity in models of Parkinson's disease, has been a major focus of gene expression studies. scirp.orgscirp.orgmdpi.com Transcriptome analysis of the SN following this compound lesions has revealed significant alterations in the expression of a large number of genes. scirp.orgnih.gov These differentially expressed genes (DEGs) are involved in a variety of cellular processes, including inflammation, oxidative stress, cell adhesion, and signal transduction. scirp.orgresearchgate.net

Studies have identified the upregulation of genes associated with the cellular stress response and neuroprotection. scirp.orgplos.org For instance, a cluster of regeneration-associated genes (RAGs), such as Atf3, Sprr1a, and Gadd45a, are highly upregulated in the SN shortly after an intrastriatal this compound lesion. plos.org Conversely, genes that are characteristic of healthy dopaminergic neurons, such as those involved in dopamine synthesis and transport (Th and Slc6a3 or DAT), are significantly downregulated, reflecting the loss of these neurons. researchgate.netaging-us.com

The following table provides a summary of some key genes that are consistently found to be differentially expressed in the substantia nigra after this compound administration.

Gene SymbolGene NameFunctionTypical Expression Change
Th Tyrosine hydroxylaseRate-limiting enzyme in dopamine synthesisDownregulated researchgate.netaging-us.com
Slc6a3 (DAT) Solute carrier family 6 member 3 (Dopamine transporter)Reuptake of dopamine from the synapseDownregulated researchgate.netelifesciences.org
Atf3 Activating transcription factor 3A regeneration-associated gene, involved in stress responseUpregulated plos.org
Sprr1a Small proline-rich protein 1AA regeneration-associated geneUpregulated plos.org
Gadd45a Growth arrest and DNA-damage-inducible, alphaA regeneration-associated gene, involved in stress responseUpregulated plos.org
Gfap Glial fibrillary acidic proteinMarker for astrocyte activation (gliosis)Upregulated
Tnf Tumor necrosis factorPro-inflammatory cytokineUpregulated
Bdnf Brain-derived neurotrophic factorNeurotrophic factor supporting neuron survivalExpression can be altered

Elucidation of Affected Signaling Pathways and Cascades

Transcriptome analysis of multiple brain regions following this compound administration has identified several key signaling pathways that are significantly affected. nih.gov

As a dopaminergic neurotoxin, this compound directly impacts pathways associated with the dopaminergic synapse. nih.govresearchgate.net The depletion of dopamine disrupts the normal signaling cascade involving dopamine receptors. Gene expression profiling in this compound-treated rats revealed significant enrichment of differentially expressed genes in the "dopaminergic synapse" pathway. nih.govbohrium.com This encompasses a wide range of proteins involved in dopamine synthesis, packaging, release, reuptake, and receptor signaling. The disruption of these pathways is the primary mechanism underlying the functional deficits observed in this compound-based models.

The retrograde endocannabinoid signaling pathway has been identified as another key system affected by this compound. nih.govresearchgate.net Endocannabinoids are lipid-based retrograde neurotransmitters that are released from postsynaptic neurons and travel backward across the synapse to modulate presynaptic neurotransmitter release, primarily by activating CB1 receptors. mdpi.commdpi.com In the context of the striatum, this system is a crucial modulator of both excitatory and inhibitory inputs. Transcriptome analysis has shown that genes involved in retrograde endocannabinoid signaling are significantly altered in the brains of this compound-treated rats, suggesting a compensatory or pathological response to the loss of dopaminergic input. nih.govbohrium.com

The Gi/o-G-protein-coupled inwardly-rectifying potassium (GIRK) channel signaling cascade is a shared component of both the dopaminergic synapse and retrograde endocannabinoid signaling pathways. nih.govresearchgate.net Gi/o-coupled receptors, which include D2-like dopamine receptors and CB1 cannabinoid receptors, are activated by their respective ligands. frontiersin.orgplos.org This activation leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions and hyperpolarization of the neuron, which in turn reduces neuronal excitability. frontiersin.org Bioinformatic analysis has highlighted the Gi/o-GIRK cascade as a critical nexus in the synaptic damage observed in this compound-induced models of neurodegeneration. nih.govresearchgate.net

Stress Response Pathways (e.g., p53, Nrf2-ARE)

The cellular response to this compound-induced toxicity involves the activation of key stress response pathways, notably the p53 and the Nuclear factor erythroid 2-related factor 2-antioxidant response element (Nrf2-ARE) pathways.

The p53 pathway is a critical mediator of cellular stress, and its activation is a prominent feature of this compound-induced neurotoxicity. plos.org Studies have demonstrated that exposure to this compound leads to a time-dependent increase in p53 mRNA expression. plos.orgresearchgate.net This upregulation of p53 triggers the transcription of its target genes, which are involved in cell cycle arrest and apoptosis. plos.org For instance, the expression of p21, a cyclin-dependent kinase inhibitor that halts the cell cycle, and GADD45α (Growth Arrest and DNA Damage-inducible alpha), a stress sensor, are both elevated following this compound treatment. plos.orgplos.org Furthermore, the pro-apoptotic gene PUMA (p53 upregulated modulator of apoptosis) is also induced, contributing to the cell death cascade. plos.org The activation of the p53 pathway appears to be a direct consequence of the genotoxic and oxidative stress imposed by this compound. plos.org

The Nrf2-ARE pathway represents a primary cellular defense mechanism against oxidative stress. plos.org this compound and its quinone metabolites can activate this pathway. plos.org Nrf2 is a transcription factor that, under normal conditions, is kept inactive by Keap1. plos.org However, in the presence of oxidative stressors like those generated by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. plos.org There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, inducing their expression. plos.org Key genes upregulated through this pathway include heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which are crucial for cellular protection against oxidative damage. plos.orgplos.org Interestingly, while the Nrf2-ARE pathway is a protective response, its activation also serves as an indicator of the significant oxidative stress induced by this compound. plos.org There is also evidence of crosstalk between the p53 and Nrf2 pathways in maintaining cellular homeostasis. karger.com

Unfolded Protein Response (UPR) and ER Stress-Related Genes (e.g., GRP78, CHOP)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. The accumulation of misfolded or unfolded proteins in the ER lumen triggers a state known as ER stress, which in turn activates the Unfolded Protein Response (UPR). aginganddisease.orgbiorxiv.orgoncotarget.com The UPR is an adaptive signaling network aimed at restoring ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. aginganddisease.orgbiorxiv.org this compound is a known inducer of ER stress and the UPR in neuronal cells. plos.orgaginganddisease.orgnih.gov

Key molecular players in the UPR that are affected by this compound include:

GRP78/BiP (Glucose-Regulated Protein 78/Binding Immunoglobulin Protein): This ER-resident chaperone is a master regulator of the UPR. biorxiv.orgoncotarget.com Under normal conditions, GRP78 binds to and keeps the three main UPR sensors—IRE1α, PERK, and ATF6—in an inactive state. biorxiv.orgoncotarget.com Upon ER stress, GRP78 dissociates from these sensors to bind to unfolded proteins, thereby activating the UPR pathways. biorxiv.orgoncotarget.com Studies have shown a significant increase in both GRP78 mRNA and protein levels following this compound treatment. plos.orgaginganddisease.org For example, in PC12 cells, this compound has been observed to increase GRP78 mRNA expression by as much as 18-fold. plos.org

CHOP/GADD153 (C/EBP Homologous Protein/Growth Arrest and DNA Damage-inducible gene 153): CHOP is a transcription factor that is strongly induced during the later stages of unresolved ER stress and plays a major role in mediating ER stress-induced apoptosis. plos.orgaginganddisease.org this compound treatment leads to a substantial upregulation of CHOP expression, with increases of over 30-fold being reported. plos.org The induction of CHOP is considered a critical step in the commitment of the cell to apoptosis following severe ER stress. aginganddisease.org

The activation of the UPR by this compound is a multifaceted process. The neurotoxin induces the phosphorylation of key UPR proteins such as PERK and eIF2α, leading to a general attenuation of protein synthesis while selectively translating certain mRNAs like that of the transcription factor ATF4. plos.orgaginganddisease.orgnih.gov ATF4, in turn, contributes to the upregulation of CHOP. nih.gov The IRE1α branch of the UPR is also activated, leading to the splicing of XBP1 mRNA, another transcription factor involved in the expression of ER chaperones. aginganddisease.org The induction of these ER stress markers, particularly the balance between the pro-survival GRP78 and the pro-apoptotic CHOP, is a critical determinant of cell fate in the context of this compound-induced neurotoxicity. plos.org

Activity-Regulated Transcript Dynamics (e.g., Immediate Early Genes like Fos, Egr1, Junb)

Immediate early genes (IEGs) are a class of genes that are rapidly and transiently induced in response to a wide range of cellular stimuli, including neuronal activity. researchgate.net They often encode transcription factors that, in turn, regulate the expression of downstream genes, thereby orchestrating longer-term cellular responses. In models of Parkinson's disease, particularly those involving dopamine depletion and subsequent treatment, the dynamics of IEG expression are significantly altered.

Following the depletion of dopamine by this compound, the administration of L-DOPA, a dopamine precursor, leads to a robust and widespread induction of several IEGs in the brain. biorxiv.orgeneuro.org This response is particularly prominent in the dorsal striatum and layers 2/3 and 5 of the dorsal cortex. biorxiv.org Key activity-regulated transcripts that are upregulated include:

Fos family (Fos, Fosb): These genes encode proteins that are components of the AP-1 (Activator Protein-1) transcription factor complex. biorxiv.orgeneuro.orgeneuro.org

Jun family (Junb): These also encode proteins that form the AP-1 complex by dimerizing with Fos proteins. biorxiv.orgeneuro.orgeneuro.org

Egr1 (Early Growth Response 1): Also known as Zif268 or Krox-24, Egr1 is a zinc-finger transcription factor involved in neuronal plasticity and memory. researchgate.netbiorxiv.orgeneuro.orgeneuro.org

Arc (Activity-regulated cytoskeleton-associated protein): This gene is involved in synaptic plasticity and is rapidly transcribed in response to neuronal activity. eneuro.orgeneuro.org

Npas4 (Neuronal PAS Domain Protein 4): An activity-dependent transcription factor that regulates the development of inhibitory synapses. eneuro.orgeneuro.org

The induction of these IEGs is thought to be mediated primarily through the sensitization of D1 dopamine receptors in the dopamine-depleted brain. biorxiv.org The expression of these transcription factors suggests a broad-scale reprogramming of gene expression in response to the restoration of dopaminergic signaling by L-DOPA. biorxiv.org

Discovery of Potential Candidate Genes in Pathogenesis

Transcriptome-wide analyses of brain regions affected by this compound have led to the identification of several potential candidate genes that may be involved in the pathogenesis of Parkinson's disease. nih.govscirp.org These studies, often employing RNA sequencing, have revealed differentially expressed genes (DEGs) in various brain regions, including the substantia nigra, striatum, olfactory bulb, subventricular zone, and hippocampus, following this compound administration. nih.gov

One such study identified Ephx2, Fam111a, and Gng2 as potential candidate genes. nih.gov These genes were found to be dysregulated in multiple brain regions of this compound-treated rats. nih.gov The analysis of these DEGs has pointed towards the significant enrichment of pathways related to "dopaminergic synapse" and "retrograde endocannabinoid signaling". nih.gov

Other research has highlighted genes involved in the modification of the extracellular matrix, signal transduction, and inflammation as being altered in the substantia nigra of rats at early time points after this compound injection. scirp.org Genes such as GRM1 (encoding a glutamate (B1630785) receptor) and PVALB (encoding parvalbumin, a calcium-binding protein) have also been implicated, suggesting a role for altered glutamatergic signaling and calcium homeostasis in the pathogenic process. scirp.org The identification of these candidate genes provides new avenues for investigating the molecular mechanisms underlying this compound-induced neurodegeneration and for the development of novel therapeutic targets. scirp.orgmdpi.com

Impact of Pharmacological Interventions (e.g., L-DOPA) on Gene Expression in Lesioned Models

The administration of L-DOPA to animals with unilateral this compound-induced lesions of dopaminergic neurons provides a valuable model for understanding the molecular effects of dopamine replacement therapy. nih.govbiorxiv.orgresearchgate.net Transcriptomic studies in this model have revealed complex and widespread changes in gene expression. eneuro.orgnih.gov

A key finding from studies investigating the effects of L-DOPA in unilaterally lesioned rats is that the induced changes in gene expression are largely bilateral , occurring in both the lesioned and the intact hemispheres of the frontal cortex. eneuro.orgnih.govresearchgate.net This suggests that the effects of L-DOPA are not confined to the dopamine-depleted side of the brain but rather have a more global impact on cortical gene regulation. nih.gov

While some transcriptional changes are ubiquitous, others exhibit region-specific patterns. biorxiv.org For example, in mice with a progressive loss of dopaminergic neurons, L-DOPA treatment resulted in a pronounced increase in activity-regulated transcripts like Fos, Egr1, and Junb specifically in layers 2/3 and 5 of the dorsal cortex and the dorsal striatum. biorxiv.org Conversely, a decrease in the abundance of other transcripts, such as Plekhm2 and Pgs1, was observed primarily in the piriform cortex and adjacent areas. biorxiv.org This spatial heterogeneity highlights the complexity of L-DOPA's action on gene expression in different forebrain regions. biorxiv.org

The transcriptional response to L-DOPA in the this compound-lesioned brain is not restricted to neurons. eneuro.orgnih.gov Evidence suggests that non-neuronal cell populations , including immune cells and endothelial cells, are also significantly affected. eneuro.orgnih.govnih.gov

Analysis of gene expression changes has identified the dysregulation of genes associated with the immune response, such as Bcl6, Ifngr1, and Il6r. eneuro.org Furthermore, genes involved in the modification of the extracellular matrix (Hyal2, Mmp9) and cellular uptake (Tfrc, Slc2a1), which can be expressed by various cell types, are also altered. eneuro.org For instance, the expression of Klf4 appears to be restricted to endothelial cells, while Cebpa is primarily found in macrophages. eneuro.org The involvement of these non-neuronal cells suggests that L-DOPA's effects extend beyond direct neuronal signaling and may involve modulation of neuroinflammation and the brain's microenvironment. eneuro.orgnih.goversnet.orgresearchgate.net This highlights the intricate interplay between different cell types in the brain's response to both dopaminergic denervation and subsequent therapeutic intervention. nih.gov

Behavioral Phenotypes in Oxidopamine Models

Characterization of Motor Deficits and Asymmetries

Unilateral injection of oxidopamine into the nigrostriatal pathway of rodents leads to a significant loss of dopaminergic neurons on one side of the brain. This unilateral depletion results in characteristic motor asymmetries, which are a cornerstone for assessing the extent of the lesion and the efficacy of treatments.

Drug-Induced Rotational Behavior (e.g., Apomorphine (B128758), Amphetamine)

A widely used method to quantify the motor asymmetry in unilateral 6-OHDA-lesioned animals is the drug-induced rotation test. mdbneuro.com This test relies on the pharmacological challenge of the compromised dopaminergic system.

Apomorphine-Induced Rotation: Apomorphine is a dopamine (B1211576) receptor agonist that directly stimulates dopamine receptors. mdbneuro.com In unilaterally lesioned animals, the dopamine receptors on the denervated side become supersensitive to dopamine agonists. mdbneuro.comjneurosci.org Consequently, when administered apomorphine, these animals exhibit rotational behavior directed away from the lesioned side (contralateral rotation). mdbneuro.comjneurosci.orgresearchgate.net The number of contralateral rotations is often correlated with the degree of dopamine denervation, with a loss of over 90% of dopaminergic neurons typically required to see a consistent response. mdbneuro.commdpi.com Studies have shown that the rotational response to apomorphine can increase over time, with a significant rise in rotations observed between 2 and 8 weeks post-lesion, after which it tends to plateau. jkna.org

Amphetamine-Induced Rotation: In contrast to apomorphine, amphetamine acts by stimulating the release of endogenous dopamine from presynaptic terminals. mdbneuro.comjneurosci.org In a unilaterally lesioned animal, the intact side has normal dopamine stores, while the lesioned side is depleted. Therefore, amphetamine administration causes a greater release of dopamine on the non-lesioned side, leading to rotational behavior toward the side of the lesion (ipsilateral rotation). mdbneuro.comjneurosci.orgresearchgate.net A response to amphetamine can be observed with as little as a 50% loss of dopaminergic neurons. mdbneuro.com However, there is often no significant correlation found between the turning behaviors induced by apomorphine and amphetamine. nih.gov

Drug Mechanism of Action Direction of Rotation Lesion Severity for Consistent Response
ApomorphineDopamine receptor agonistContralateral (away from lesion)>90% dopaminergic neuron loss
AmphetamineStimulates endogenous dopamine releaseIpsilateral (toward lesion)~50% dopaminergic neuron loss

Spontaneous Postural Motor Asymmetry

Beyond drug-induced behaviors, animals with unilateral 6-OHDA lesions display spontaneous motor asymmetries. These are evident in the absence of pharmacological stimulation and reflect the underlying imbalance in the nigrostriatal system. mdbneuro.comjneurosci.org One such behavior is a postural bias toward the lesioned side. mdbneuro.com

A specific test to measure this is the Elevated Body Swing Test (EBST) . In this test, the animal is held by its tail and lifted, and the direction of its swings is recorded. Unilaterally lesioned rats show a significant bias in swing activity, predominantly swinging in the direction contralateral to the lesion. jneurosci.org This spontaneous biased swing behavior has been shown to have a high positive correlation with apomorphine-induced rotations. jneurosci.org

Another manifestation of spontaneous motor asymmetry is the preferential use of the forelimb ipsilateral to the lesion for postural support and exploratory movements. jneurosci.org This can be formally assessed using tests like the cylinder test.

Parameter Typical Finding in 6-OHDA Lesioned Rodents
Total Distance TraveledReduced
Rearing MovementsReduced
Mean VelocityReduced

Evaluation of Skilled Motor Performance (e.g., Rotarod Test, Cylinder Test, Gait Analysis)

To assess more complex and skilled motor functions, a variety of tests are employed.

Rotarod Test: This test measures motor coordination and balance by requiring the animal to walk on a rotating rod. mdpi.comnih.gov Mice with significant 6-OHDA lesions show a decreased latency to fall from the rotarod, indicating impaired motor performance. nih.gov

Cylinder Test: The cylinder test is used to quantify forelimb use asymmetry during natural exploratory behavior. mdpi.comfrontiersin.org A rat or mouse is placed in a transparent cylinder, and the use of each forelimb for wall touches during rearing is recorded. frontiersin.org Animals with unilateral 6-OHDA lesions display a significant reduction in the use of the contralateral forelimb, instead favoring the ipsilateral limb for support. mdpi.comfrontiersin.orgfrontiersin.org

Gait Analysis: Detailed analysis of walking patterns can reveal subtle motor deficits. nih.govfrontiersin.org In 6-OHDA-lesioned rats, gait analysis has shown alterations such as an increased step cycle for the contralateral limbs, which can be detected as early as one week after the lesion. frontiersin.org These gait disturbances can be indicative of the motor impairments seen in Parkinson's disease. mdpi.com

Test Metric Observation in Unilateral 6-OHDA Lesion
Rotarod TestLatency to fallDecreased
Cylinder TestContralateral forelimb useDecreased
Gait AnalysisContralateral step cycleIncreased

Analysis of Non-Motor Symptoms

In addition to the hallmark motor deficits, Parkinson's disease is associated with a range of non-motor symptoms, including cognitive impairment. nih.govaimspress.com this compound models are also utilized to study the neurobiological basis of these cognitive dysfunctions.

Cognitive Impairments (e.g., Object Recognition Test - ORT)

The Novel Object Recognition (NOR) test is widely used to assess certain aspects of learning and memory in rodent models. mdpi.comfrontiersin.org This test is based on the innate tendency of rodents to explore a novel object more than a familiar one. Deficits in this task are interpreted as impairments in recognition memory. mdpi.com

Alterations in Self-Care and Motivational Behaviors

Beyond despair-like behaviors, this compound models also exhibit significant deficits in self-care and motivation. These symptoms are analogous to apathy and reduced motivation observed in human PD patients. A common method to assess self-care in rodents is the splash test, where a viscous solution is sprayed on the animal's back, and the time spent grooming is measured. Unilateral intrastriatal this compound lesions in mice lead to a notable decrease in grooming behavior, which is interpreted as a reduction in self-care and is considered a feature similar to the motivational deficits seen in depression. researchgate.netsemanticscholar.orgnih.gov

Motivational deficits are also evaluated through tests that measure anhedonia, the inability to experience pleasure. The sucrose (B13894) preference test is a widely used paradigm for this purpose. In this test, animals are given a choice between plain water and a sucrose solution. A reduced preference for the sweet solution is indicative of anhedonic-like behavior. Studies have shown that rats with this compound-induced lesions display a significantly decreased preference for sucrose, suggesting a depressive-like state. nih.govmdpi.com

The neurochemical basis for these motivational deficits is complex. While dopamine is critically involved in motivation and reward-seeking behavior, the this compound-induced depletion of this neurotransmitter in brain regions like the striatum is a primary cause. researchgate.net However, research also points to the involvement of other systems. For example, some studies show that while this compound lesions in the dorsal striatum can induce apathy-like behaviors related to cognitive novelty-seeking, they may not affect self-care behaviors like nesting or grooming in the splash test, suggesting that different neural circuits may underlie various aspects of motivation. mdpi.com Furthermore, moderate lesions can lead to fluctuations in reward achievement, indicating a possible motivational deficit that is distinct from simple motor impairment. biorxiv.org

Impact on Hippocampal Neurogenesis

The influence of this compound extends beyond the primary nigrostriatal pathway, affecting other brain regions implicated in non-motor symptoms, such as the hippocampus. The hippocampus, particularly the subgranular zone (SGZ) of the dentate gyrus, is one of the few brain areas where adult neurogenesis—the generation of new neurons—occurs. Research has demonstrated that dopamine plays a crucial role in regulating this process. nii.ac.jpplos.org

Studies using this compound to induce dopaminergic denervation have found a significant decrease in the number of newly proliferating cells in the SGZ of the hippocampus ipsilateral to the lesion. nii.ac.jpplos.org This reduction in hippocampal neurogenesis is thought to be a contributing factor to the non-motor symptoms of PD, including depression, anxiety, and cognitive deficits. nii.ac.jpplos.org The loss of dopaminergic input from the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA) appears to be directly responsible for this impairment. plos.org

Interestingly, a unilateral reduction in hippocampal neurogenesis may not be sufficient on its own to produce overt cognitive deficits, such as those measured by the Morris water maze task. nii.ac.jpplos.org However, it is a significant pathological correlate. Further evidence for the role of dopamine in this process comes from studies showing that dopaminergic stimulation can enhance adult hippocampal neurogenesis. frontiersin.org The impact of this compound lesions on the maturation of newborn hippocampal neurons has also been observed following injections in both the SNpc and the striatum, indicating a broader effect on the integration of new neurons. researchgate.net This link between dopamine depletion and impaired hippocampal neurogenesis provides a potential cellular mechanism for the affective and cognitive dysfunctions seen in this compound models.

Modulating Factors Influencing Behavioral Outcomes

Age-Dependent Susceptibility and Severity of Behavioral Deficits

Aging is a primary risk factor for Parkinson's disease, and this is reflected in this compound animal models. nih.gov Research consistently shows that aged animals exhibit a greater susceptibility to the neurotoxic effects of this compound compared to their younger counterparts. nih.govnih.gov When young and aging rats are subjected to the same this compound lesion of the substantia nigra, the aging rats typically show more severe behavioral deficits, even if the degree of dopaminergic cell loss is not significantly different between the age groups of the same sex. nih.govnih.gov

This increased vulnerability in older animals manifests as more pronounced impairments in skilled motor functions. nih.gov For example, in the staircase test, which assesses skilled reaching, aged rats with this compound lesions perform significantly worse than lesioned young rats. nih.gov This heightened sensitivity is thought to be due to age-related changes in the nervous system, including increased oxidative stress and potentially reduced compensatory mechanisms. researchgate.netfrontiersin.org The dopaminergic system itself is particularly vulnerable to oxidative stress, and the capacity to handle neurotoxic insults appears to diminish with age. researchgate.netfrontiersin.org

Studies have shown that dopamine-induced toxicity is age-dependent, with middle-aged animals showing greater impairment on tasks requiring sensory-motor coordination compared to young animals. researchgate.net This suggests that the aging brain is less resilient to the damage inflicted by this compound, leading to a more severe behavioral phenotype. nih.gov

Table 2: Comparison of this compound Effects in Young vs. Aged Animals

Species Finding Implication Reference
Rat Aging rats showed more severe behavioral deficits following 6-OHDA lesion of the substantia nigra. Increased vulnerability to neurotoxin with age. nih.gov
Rat Skilled motor function was significantly more impaired in aged rats compared to young rats after 6-OHDA insult. Aging exacerbates functional deficits from dopaminergic loss. nih.gov
Rat Middle-aged animals were more impaired than young animals on tasks of sensory-motor coordination after dopamine infusion. Dopamine-induced toxicity is age-dependent. researchgate.net
Mouse Aged animals displayed a higher degree of dopaminergic degeneration caused by neurotoxins like MPTP. The aging nervous system has increased sensitivity to neurotoxic insults. nih.gov

Gender-Dependent Susceptibility and Recovery Profiles

Gender is another significant factor that modulates the outcomes in this compound models of Parkinson's disease. nih.gov Studies comparing male and female rats have found clear gender-based differences in both susceptibility to the neurotoxin and subsequent behavioral recovery. nih.govnih.gov Male animals, both young and aging, have been shown to be more susceptible to this compound than females. nih.govnih.gov

Following an this compound-induced lesion of the substantia nigra, female rats exhibit significantly less dopaminergic cell loss compared to their male counterparts. nih.govnih.gov This histological difference is accompanied by a better functional outcome; female rats respond to the injury with a significantly higher degree of behavioral recovery. nih.govnih.gov This suggests a potential neuroprotective effect in females.

The underlying reasons for this gender disparity are likely related to hormonal influences, although the mechanisms are still being elucidated. For instance, one study found that ovariectomy in female rats did not significantly alter the amount of dopaminergic cell loss but did result in worse behavioral recovery compared to non-ovariectomized females. nih.gov Conversely, castration in male rats led to significantly less dopaminergic cell loss than in non-castrated males, but this did not translate to a significantly better behavioral recovery. nih.gov Furthermore, when using a bilateral lesion model that can have significant post-surgical mortality, a much higher death rate was observed among males, suggesting that females are more resilient to the severe, systemic effects of the lesion. researchgate.net These findings underscore the importance of considering gender as a critical variable in preclinical studies using this compound.

Lesion Site Specificity and its Impact on Behavioral Phenotype

The specific location of the this compound injection within the brain has a profound impact on the resulting behavioral and histological outcomes. mdpi.com The neurotoxin can be administered into several key areas of the dopaminergic system, including the medial forebrain bundle (MFB), the substantia nigra pars compacta (SNpc), or the striatum, with each site producing a distinct lesion profile and behavioral phenotype. semanticscholar.org

Medial Forebrain Bundle (MFB): Lesions in the MFB are known to be the most extensive and rapid, causing a near-complete and swift degeneration of the nigrostriatal pathway. biorxiv.orgmdpi.com This model is often used to produce severe and stable motor deficits, such as a strong rotational bias. biorxiv.org Because it affects both the mesostriatal and mesocorticolimbic dopaminergic pathways, it is also considered a suitable model for investigating depressive-like behaviors. semanticscholar.orgresearchgate.net

Substantia Nigra pars compacta (SNpc): Injecting this compound directly into the SNpc, where the cell bodies of dopaminergic neurons are located, also induces a robust lesion. researchgate.net Bilateral injections into the SNpc have been shown to be particularly effective for studying non-motor symptoms, as they can produce cognitive impairments and despair-like behavior with less interference from the severe motor asymmetries caused by unilateral lesions. researchgate.net

Striatum: When this compound is delivered into the striatum, it causes a more gradual, retrograde degeneration of dopaminergic neurons, with the neurotoxin being taken up by the terminals and transported back to the cell bodies in the SNpc. mdpi.com This slower progression may more closely mimic some aspects of Parkinson's disease. mdbneuro.com Intrastriatal lesions can produce significant motor deficits as well as non-motor symptoms like decreased self-care and motivational behavior. researchgate.netnih.gov However, the behavioral outcomes can be more variable, depending on the precise coordinates of the injection. mdpi.com For example, lesions in the dorsal striatum are particularly associated with the development of depression- and anxiety-like behaviors. nih.gov

This lesion-site specificity allows researchers to tailor the animal model to the specific research question, whether it is studying severe motor dysfunction, affective disorders, or the progressive nature of neurodegeneration. researchgate.netmdpi.com

Influence of Environmental and Physical Interventions (e.g., Forced Limb Use)

In this compound-based models of Parkinson's disease (PD), which induce motor deficits by selectively damaging dopaminergic neurons, various non-pharmacological interventions have been shown to modulate behavioral outcomes. creative-biolabs.com These interventions, primarily environmental enrichment and physical therapies like forced limb use, can induce significant improvements in motor function and offer insights into neuroplasticity and recovery mechanisms.

Environmental enrichment (EE) involves housing rodents in larger, more stimulating environments that encourage physical, cognitive, and social interaction. mdpi.com This approach has demonstrated neuroprotective benefits and has been shown to improve motor function in rat models of PD induced by 6-hydroxydopamine (6-OHDA). nih.govmdpi.com Studies indicate that animals housed in enriched environments after a 6-OHDA lesion exhibit improved motor behavior. nih.govresearchgate.net For instance, EE can ameliorate motor deficits, and this functional recovery is sometimes associated with the preservation of dopaminergic neurons and their striatal connections. nih.gov

Physical interventions, such as forced exercise and targeted motor therapy, also significantly impact behavioral phenotypes. Forced limb use, a paradigm analogous to constraint-induced movement therapy (CIMT) in humans, has been investigated for its potential to counteract motor asymmetry and impairment. nih.govnih.govphysio-pedia.com This therapy involves restraining the unimpaired limb to compel the use of the impaired, contralateral limb. Research has shown that the timing of this intervention is critical to its efficacy. nih.gov

Detailed Research Findings

Research into forced limb use in rats with unilateral 6-OHDA lesions has yielded compelling results regarding behavioral recovery. A key study examined the effects of immobilizing the unimpaired forelimb with a cast immediately after the neurotoxin infusion. nih.gov The findings demonstrated that this intervention, when applied during a critical window, can prevent the development of motor impairment. nih.gov

Animals that underwent casting of the non-impaired limb for the first seven days post-lesion showed no significant asymmetry in limb use and did not exhibit the typical contralateral turning behavior in response to apomorphine. nih.gov This behavioral sparing was maintained for the entire 60-day observation period. Neurochemically, these animals showed a remarkable preservation of striatal dopamine and its metabolites. nih.gov However, the protective effects were diminished when the intervention was delayed. Partial sparing was observed when casting was initiated three days after the 6-OHDA infusion, and no benefit was detected when the delay was extended to seven days. nih.gov

Environmental enrichment has also been shown to produce robust behavioral improvements. In mouse models of PD, two months of EE improved both olfactory and motor functions. mdpi.comresearchgate.net Enriched housing conditions led to better performance in the rotarod and hanging wire tests, indicating enhanced motor coordination, balance, and neuromuscular strength. mdpi.comresearchgate.net Similarly, long-term exercise, such as swimming, initiated prior to a 6-OHDA lesion in rats was found to reduce motor deficits, specifically by decreasing immobility and affecting rotational behavior at 14 days post-lesion. nih.gov Treadmill exercise has also been shown to significantly improve motor function in 6-OHDA-lesioned rats. aging-us.com

The table below summarizes findings from a study investigating the timing of forced limb use on behavioral and neurochemical outcomes in a 6-OHDA rat model.

Table 1: Effects of Forced Limb Use Timing on Behavioral and Neurochemical Outcomes in 6-OHDA Lesioned Rats

Intervention Group Limb Use Asymmetry (Preference for non-impaired limb) Apomorphine-Induced Rotations (turns/min) Striatal Dopamine (DA) Sparing
Lesion + No Cast Significant preferential use High contralateral turning Significant depletion
Lesion + Early Cast (Days 1-7) No detectable asymmetry No contralateral turning Remarkable sparing
Lesion + Intermediate Cast (Days 3-9) Partial asymmetry Partial reduction in turning Partial sparing
Lesion + Late Cast (Days 7-13) Significant preferential use High contralateral turning No sparing

Data synthesized from Tillerson et al., The Journal of Neuroscience, 2001. nih.gov

Another key intervention, environmental enrichment, has been assessed for its impact on motor performance using various behavioral tests.

Table 2: Influence of Environmental Enrichment on Motor Function in a PD Mouse Model

Behavioral Test Control Group (Standard Cage) Enriched Environment (EE) Group Outcome
Rotarod Test Decreased latency to fall over time Improved latency to fall at 9 and 10 months EE improved motor coordination and balance. mdpi.comresearchgate.net
Hanging Wire Test Shorter duration hanging Increased duration hanging at 10 months EE increased neuromuscular strength. mdpi.comresearchgate.net
Buried Food Test Increased latency to find food Significantly reduced latency to find food EE improved olfactory function. mdpi.comresearchgate.net

Data based on findings from Kim et al., MDPI, 2021. mdpi.com

These studies collectively highlight that physical and environmental interventions can significantly modify behavioral outcomes in this compound models. The success of these therapies often depends on factors like the timing and nature of the intervention, pointing towards critical periods for neuroplasticity and functional recovery.

Advanced Research Methodologies for Studying Oxidopamine Effects

Behavioral Assessment Paradigms

Quantitative Locomotor Activity and Exploratory Behavior Assays

Studies employing Oxidopamine often utilize open-field tests (OFT) and rotarod tests to quantify locomotor activity and exploratory behaviors. These assays provide objective measures of an animal's movement patterns and its interaction with a novel environment.

The Rotarod Test is a standard measure of motor coordination and balance. Following this compound administration, animals commonly display impaired performance on the rotarod, characterized by a reduced ability to maintain balance on a rotating rod. This impairment is often quantified by a decrease in the time spent on the rod or an increased latency to fall, indicating compromised motor coordination and balance aging-us.comfrontiersin.orgnih.gov. Studies have noted that these deficits can be evident even at early stages following lesioning, highlighting the sensitivity of this test to dopaminergic dysfunction.

Table 1: Open Field Test Findings in this compound-Lesioned Animals

ParameterObserved Effect (vs. Control)Typical SignificanceCited Sources
Total Distance TraveledDecreasedP < 0.01 nih.govbiorxiv.orgresearchgate.net
VelocityDecreasedP < 0.01 nih.gov
Rearing FrequencyDecreasedP < 0.05 frontiersin.orgnih.gov
Time in CenterDecreasedP < 0.01 nih.gov
Rest TimeIncreasedP < 0.01 nih.gov
Squares Crossed (Locomotion)DecreasedP < 0.01 researchgate.net

Table 2: Rotarod Test Findings in this compound-Lesioned Animals

ParameterObserved Effect (vs. Control)Typical SignificanceCited Sources
Motor CoordinationImpairedP < 0.001 aging-us.comfrontiersin.orgnih.gov
Time on Rod / LatencyDecreasedP < 0.001 aging-us.com

Sensorimotor Function Tests

Beyond general locomotion, specific sensorimotor functions are also assessed using various tests to evaluate coordination, balance, and motor strength.

The Grip Strength Test measures the force an animal can exert with its forelimbs. This compound-induced lesions have been reported to significantly reduce forelimb grip strength, indicating a deficit in motor power and coordination aging-us.com.

The Beam Walking Test assesses motor coordination and balance by requiring animals to traverse a narrow beam. This compound-lesioned animals often show impairments in this task, taking longer to cross the beam, which is indicative of reduced motor control and balance aging-us.comfrontiersin.org.

Table 3: Sensorimotor Function Tests in this compound-Lesioned Animals

TestParameterObserved Effect (vs. Control)Typical SignificanceCited Sources
Grip StrengthForelimb Grip StrengthReducedP < 0.001 aging-us.com
Beam WalkingTime to Cross BeamIncreasedP < 0.001 aging-us.com

Cognitive and Affective Behavior Assessments

This compound-induced dopaminergic depletion can also profoundly affect cognitive and affective (mood-related) behaviors, reflecting the broader role of dopamine (B1211576) in these functions.

In assessments of affective behavior , the Forced Swim Test (FST) and Tail Suspension Test (TST) are commonly used to model depression-like states. Animals subjected to this compound lesions consistently demonstrate increased immobility time in both tests, which is interpreted as a measure of behavioral despair or depression nih.govresearchgate.netmdpi.com. This increased immobility suggests a significant impact on mood regulation following dopaminergic neuron loss.

Regarding cognitive function , the Novel Object Recognition (NOR) Test is employed to assess recognition memory. Studies have indicated that this compound lesions can impair object discrimination, particularly in males, suggesting deficits in recognizing familiar versus novel objects biorxiv.org. Furthermore, impairments in spatial memory and passive avoidance learning have been observed in some models, indicating broader cognitive deficits researchgate.netscielo.brscielo.br.

Anxiety-like behaviors are often evaluated using the Elevated Plus Maze (EPM) . While results can vary depending on the specific lesion site and model, some studies report that this compound lesions can induce anxiety-like behaviors, characterized by reduced time spent in the open arms of the maze nih.govnih.govacta-endo.rofrontiersin.orgnih.gov.

Table 4: Affective and Cognitive Behavior Assessments in this compound-Lesioned Animals

TestBehavior AssessedObserved Effect (vs. Control)Typical SignificanceCited Sources
Forced Swim Test (FST)Immobility TimeIncreasedP < 0.0001 nih.govresearchgate.net
Forced Swim Test (FST)Immobility TimeHigher (Median ~130s)P = 0.002 mdpi.com
Novel Object RecognitionObject DiscriminationImpaired (in males)Varies biorxiv.org
Passive AvoidanceAversive MemoryImpairedVaries scielo.brscielo.br
Elevated Plus Maze (EPM)Anxiety-like BehaviorIncreasedVaries nih.govacta-endo.rofrontiersin.org

Future Directions and Emerging Research Avenues

Investigation of Combined Genetic and Environmental Factors in Oxidopamine Models

A critical area for future research lies in dissecting the complex interplay between genetic predisposition and environmental influences within this compound-induced models. While this compound models primarily focus on the direct neurotoxic insult, the etiology of Parkinson's disease is widely recognized to involve a combination of genetic susceptibility and environmental triggers.

Emerging evidence suggests that genetic background can significantly modulate an organism's response to neurotoxins. For instance, studies in C. elegans have indicated that specific genetic variations, such as single nucleotide polymorphisms (SNPs) in genes like TNK2/SID-3, can alter dopamine (B1211576) transporter (DAT) function and consequently influence sensitivity to 6-OHDA-induced neurodegeneration pnas.org. Conversely, mutations in genes such as pink-1 have shown differential effects, with some studies suggesting protection from 6-OHDA toxicity, potentially through adaptive upregulation of antioxidant pathways mdpi.com. Further research is needed to systematically explore how different genetic backgrounds in mammalian models (e.g., various mouse strains or genetically engineered models) interact with 6-OHDA administration to produce varying degrees of dopaminergic neuron loss and behavioral deficits.

Beyond genetics, environmental factors such as exposure to pesticides, heavy metals, or even lifestyle elements like diet and stress, are hypothesized to contribute to PD pathogenesis. Future studies could investigate how these external factors, when combined with a 6-OHDA insult, synergistically impact dopaminergic neuron survival and function. Such investigations could provide a more nuanced and biologically relevant representation of PD's multifactorial nature.

Integration of Multi-Omics Data for Systems-Level Understanding

To move beyond single-molecule or pathway analyses, the integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics, epigenomics) holds immense promise for a comprehensive, systems-level understanding of 6-OHDA-induced neurotoxicity. Current research has already begun to explore the proteomic landscape of these models, identifying differentially expressed proteins and pathways. For example, proteomic profiling in 6-OHDA-treated rat models has identified proteins such as alpha-enolase and beta-actin with altered expression levels researchgate.netnih.gov, while studies in zebrafish models have suggested the involvement of TNF-α/NF-κB and oxidative phosphorylation pathways in the neurodegenerative process novapublishers.com.

Future research should focus on integrating these proteomic findings with transcriptomic and metabolomic data. This integrated approach can reveal how genetic variations or environmental exposures translate into altered gene expression, protein function, and metabolic profiles, ultimately leading to dopaminergic neuron demise. Such comprehensive datasets can help elucidate the complex molecular cascades initiated by 6-OHDA, identify novel biomarkers for early detection or disease progression, and pinpoint previously unrecognized therapeutic targets. Advanced bioinformatic tools and machine learning algorithms will be crucial for analyzing and interpreting these complex, high-dimensional datasets, enabling the discovery of critical regulatory networks and causal relationships.

Table 1: Key Proteomic Alterations Identified in 6-OHDA Models

Protein/PathwayObserved ChangeModel SystemReference Snippet
Alpha-enolaseIncreased expressionRat (hemiparkinsonian) researchgate.netnih.gov
Beta-actinIncreased expressionRat (hemiparkinsonian) researchgate.netnih.gov
CalreticulinUpregulationMurine dopaminergic cells researchgate.net
TNF-α/NF-κB pathwayPotential involvement in neurodegenerationZebrafish novapublishers.com
Oxidative phosphorylation pathwayPotential involvement in neurodegenerationZebrafish novapublishers.com

Refinement and Development of Novel this compound-Based Animal Models

While rodent models remain valuable, the development and refinement of non-human primate (NHP) models offer a closer approximation to human neurobiology and disease pathology. NHPs, such as macaques and marmosets, share significant physiological and anatomical similarities with humans, making them ideal for studying complex neurological disorders like PD oup.comnih.govnih.gov.

Research has already utilized systemic 6-OHDA administration in NHPs to induce cardiac sympathetic neurodegeneration, highlighting its potential for modeling non-motor symptoms of PD plos.org. Furthermore, the advent of gene-editing technologies like CRISPR/Cas9 presents an opportunity to create genetically modified NHP models that incorporate specific PD-associated mutations zoores.ac.cn. Such models could allow for the investigation of how genetic factors, in conjunction with neurotoxic insults or aging, contribute to disease onset and progression.

Future directions could also involve developing models that better recapitulate the full spectrum of PD symptoms, including non-motor manifestations such as cognitive deficits, sleep disturbances, and gastrointestinal issues. Additionally, exploring alternative neurotoxins or refining the delivery methods of 6-OHDA to achieve more precise and reproducible lesioning with less variability could enhance the translational value of these models.

Table 2: Genetic Factors Influencing 6-OHDA Sensitivity in Model Organisms

Gene/MutationEffect on 6-OHDA SensitivityModel SystemReference Snippet
TNK2/SID-3 SNPsIncreased sensitivityC. elegans pnas.org
pink-1 mutantProtected from 6-OHDAC. elegans mdpi.com
tsp-17 loss-of-function mutantHypersensitivity (via DAT-1)C. elegans plos.org

Addressing Methodological Challenges and Limitations in this compound Research

Several methodological challenges persist in the use and interpretation of this compound models, which future research aims to overcome.

Specificity and Delivery Optimization: this compound's inability to cross the blood-brain barrier necessitates direct stereotactic injection into specific brain regions nih.govwikipedia.orgtaylorandfrancis.comfrontiersin.orgunil.ch. While this enhances specificity, achieving precise and reproducible lesions remains a challenge, with variability in lesion severity reported across studies wikipedia.org. Ongoing efforts focus on optimizing injection parameters (e.g., volume, concentration, infusion rate) and exploring novel delivery systems to ensure consistent and targeted dopaminergic neuron destruction gubra.dknih.gov.

Quantitative Assessment of Neurodegeneration: Accurate and unbiased quantification of dopaminergic neuron loss is critical for evaluating the efficacy of potential neuroprotective agents. Stereological methods, such as the physical disector principle, are considered the gold standard for estimating cell numbers in three-dimensional space gubra.dknih.gov. The development and validation of automated quantification software are also advancing the efficiency and accuracy of these assessments nih.gov. For example, studies have reported significant neuronal loss, such as an 85% reduction in tyrosine hydroxylase (TH)-positive neurons in rat substantia nigra following unilateral nigral lesions gubra.dk.

Model Translatability: Current this compound models primarily replicate the dopaminergic neurodegeneration aspect of PD but may not fully capture the disease's complexity, including its non-motor symptoms or the gradual onset observed in human patients elsevier.es. Future research will strive to develop models that better integrate these multifaceted aspects, potentially through combination approaches or by leveraging advanced genetic and cellular manipulation techniques.

Data Standardization and Reproducibility: Establishing standardized protocols for lesion induction, behavioral testing, and data analysis across different laboratories is crucial for improving the reproducibility and comparability of research findings.

Table 3: Example of Quantitative Neuronal Loss in 6-OHDA Models

Outcome MeasureObserved ChangeModel SystemLesion Details (General)Reference Snippet
TH-positive neurons in Substantia Nigra (ipsilateral)85% reductionRatUnilateral nigral lesion gubra.dk
TH-positive neurons in Substantia Nigra (ipsilateral)~70% destruction targetRatIntrastriatal injection (example) wikipedia.org

By addressing these challenges and embracing emerging technologies, future research utilizing this compound models is expected to yield deeper insights into the mechanisms of neurodegeneration and accelerate the development of effective therapies for Parkinson's disease and related disorders.

Compound Names Mentioned:

this compound (6-hydroxydopamine, 6-OHDA)

Dopamine (DA)

Norepinephrine (B1679862) (NE)

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)

1-methyl-4-phenylpyridinium (MPP+)

L-DOPA (Levodopa)

Paraquat

Rotenone

Hydrogen peroxide (H₂O₂)

Reactive oxygen species (ROS)

Superoxide (B77818) radical

Hydroxyl radical

Tyrosine hydroxylase (TH)

Monoamine oxidase (MAO)

Serotonin (B10506)

Methylenedioxymethamphetamine (MDMA)

5,7-dihydroxytryptamine (B1205766) (5,7-DHT)

Para-chloroamphetamine (PCA)

Methamphetamine

DSP-4

Copper sulfate (B86663) (CuSO₄)

Betaine

Withaferin A (WFA)

Quercetin

Allopregnanolone

Cyanidin-3-O-glucoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.